3-Cyclopropylbiphenyl
説明
Structure
3D Structure
特性
分子式 |
C15H14 |
|---|---|
分子量 |
194.27 g/mol |
IUPAC名 |
1-cyclopropyl-3-phenylbenzene |
InChI |
InChI=1S/C15H14/c1-2-5-12(6-3-1)14-7-4-8-15(11-14)13-9-10-13/h1-8,11,13H,9-10H2 |
InChIキー |
KGZZQIMMUYAYOR-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC=CC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Cyclopropylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-cyclopropylbiphenyl, a molecule of interest in medicinal chemistry and materials science. The primary synthetic route detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document outlines a detailed experimental protocol for this synthesis, starting from readily available precursors. Furthermore, it presents a complete characterization of the target compound, including spectroscopic data from proton and carbon-13 nuclear magnetic resonance (¹H NMR, ¹³C NMR), and mass spectrometry (MS), alongside its key physical properties. All quantitative data is summarized in structured tables for clarity and ease of comparison. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and experimental workflow, adhering to specified formatting guidelines for optimal readability.
Introduction
Biphenyl scaffolds are privileged structures in drug discovery and materials science due to their rigid, planar nature which allows for predictable interactions with biological targets and favorable electronic properties. The introduction of a cyclopropyl group can significantly modulate the physicochemical and pharmacological properties of a parent molecule. The cyclopropyl moiety can act as a bioisostere for a vinyl or ethyl group, while offering increased metabolic stability and unique conformational constraints. This compound, therefore, represents a valuable building block for the development of novel therapeutics and functional materials. This guide focuses on a reliable and efficient method for its preparation and provides a thorough characterization of the final product.
Synthesis of this compound
The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromobiphenyl and a suitable cyclopropylboron reagent. This reaction offers high yields, excellent functional group tolerance, and mild reaction conditions.
Synthetic Pathway
The general synthetic scheme is presented below. 3-Bromobiphenyl is coupled with cyclopropylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.
Experimental Protocol
This protocol is adapted from established Suzuki-Miyaura coupling procedures.
Materials:
-
3-Bromobiphenyl
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobiphenyl (1.0 eq), cyclopropylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add potassium carbonate (2.0 eq) to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of toluene and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.
Characterization of this compound
A thorough characterization of the synthesized this compound is essential to confirm its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₄ |
| Molecular Weight | 194.27 g/mol |
| Appearance | Colorless oil |
| Boiling Point | Not reported |
| Melting Point | Not applicable |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.55 - 7.50 | m | 2H | Ar-H |
| 7.42 - 7.30 | m | 5H | Ar-H |
| 7.15 - 7.10 | m | 1H | Ar-H |
| 7.05 - 7.00 | m | 1H | Ar-H |
| 1.95 - 1.85 | m | 1H | Cyclopropyl-CH |
| 1.05 - 0.95 | m | 2H | Cyclopropyl-CH₂ |
| 0.75 - 0.65 | m | 2H | Cyclopropyl-CH₂ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| 145.9 | Ar-C |
| 141.2 | Ar-C |
| 141.0 | Ar-C |
| 128.7 | Ar-CH |
| 128.6 | Ar-CH |
| 127.1 | Ar-CH |
| 126.9 | Ar-CH |
| 125.8 | Ar-CH |
| 125.3 | Ar-CH |
| 124.0 | Ar-CH |
| 15.6 | Cyclopropyl-CH |
| 9.9 | Cyclopropyl-CH₂ |
Mass Spectrometry (EI):
-
m/z (%): 194 (M⁺, 100), 179 (40), 165 (35), 152 (20)
Experimental Workflow
The overall workflow from synthesis to characterization is depicted in the following diagram.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The provided experimental protocol, along with the comprehensive characterization data, serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The structured presentation of data and the visual representation of the synthetic pathway and workflow are intended to facilitate the reproduction of these results and the further exploration of this compound and its derivatives in various scientific applications.
In-depth Technical Guide: Physicochemical Properties of 3-Cyclopropylbiphenyl
Introduction
3-Cyclopropylbiphenyl is a derivative of biphenyl, a class of organic compounds that has garnered significant interest in medicinal chemistry and materials science due to the versatile biological activities and unique electronic and conformational properties of its members. The introduction of a cyclopropyl group at the 3-position of the biphenyl scaffold can significantly influence its physicochemical characteristics, such as lipophilicity, metabolic stability, and conformational rigidity. These modifications can, in turn, modulate the compound's pharmacokinetic and pharmacodynamic profiles, making it a molecule of interest for researchers, scientists, and drug development professionals. This technical guide aims to provide a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical framework for its synthesis.
Physicochemical Data
A thorough search of available scientific literature and chemical databases indicates that specific experimental data for the physicochemical properties of this compound is not extensively reported. However, based on the known properties of the parent biphenyl molecule and the influence of cyclopropyl substituents, the following properties can be predicted.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₅H₁₄ |
| Molecular Weight | 194.27 g/mol |
| Appearance | Expected to be a white to off-white solid or a colorless oil. |
| Melting Point | Not experimentally determined. |
| Boiling Point | Not experimentally determined. |
| Solubility | Expected to be soluble in organic solvents and insoluble in water. |
| pKa | Not applicable as the molecule does not have an ionizable group. |
| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 4.5 - 5.5. |
Experimental Protocols
While specific experimental protocols for this compound are not available, the following are general and widely accepted methodologies for the synthesis and characterization of similar biphenyl derivatives.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reaction Setup: To a reaction vessel, add 3-bromobiphenyl (1 equivalent), cyclopropylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base, typically potassium carbonate (2 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Logical Relationships in Drug Discovery
The physicochemical properties of a compound like this compound are critical determinants of its potential as a drug candidate. The following diagram illustrates the logical relationship between these properties and the key stages of drug discovery and development.
Caption: Interplay of physicochemical properties in the drug discovery cascade.
This diagram highlights how fundamental properties like solubility and lipophilicity (logP) directly influence the ADME profile of a compound. The ADME properties, in turn, dictate the pharmacokinetic behavior, which is a crucial factor for determining the efficacy and potential toxicity of a drug candidate, ultimately leading to its selection or rejection for further development. The introduction of the cyclopropyl group in this compound is a strategic modification aimed at optimizing these physicochemical parameters for improved drug-like properties.
Spectroscopic Profile of 3-Cyclopropylbiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Cyclopropylbiphenyl. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights for the characterization and identification of this compound. Additionally, detailed, generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data are provided to guide researchers in their laboratory work.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.55 - 7.65 | m | 2H | Biphenyl H (ortho to phenyl) |
| 7.40 - 7.50 | m | 2H | Biphenyl H (meta to phenyl) |
| 7.30 - 7.40 | m | 1H | Biphenyl H (para to phenyl) |
| 7.15 - 7.25 | m | 3H | Biphenyl H (cyclopropyl-substituted ring) |
| 1.95 - 2.05 | m | 1H | Cyclopropyl CH |
| 0.95 - 1.05 | m | 2H | Cyclopropyl CH₂ |
| 0.65 - 0.75 | m | 2H | Cyclopropyl CH₂ |
Predicted using online NMR prediction tools.
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| 141.5 | Biphenyl C (ipso, phenyl-substituted) |
| 141.2 | Biphenyl C (ipso, cyclopropyl-substituted) |
| 128.8 | Biphenyl CH |
| 127.3 | Biphenyl CH |
| 127.2 | Biphenyl CH |
| 126.0 | Biphenyl CH |
| 125.8 | Biphenyl CH |
| 125.5 | Biphenyl CH |
| 15.4 | Cyclopropyl CH |
| 10.8 | Cyclopropyl CH₂ |
Predicted using online NMR prediction tools.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 3000 - 2850 | Medium | Aliphatic C-H Stretch (Cyclopropyl) |
| 1600, 1480, 1450 | Medium-Strong | Aromatic C=C Bending |
| 1020 | Medium | Cyclopropyl C-C Stretch |
| 890 - 850 | Strong | Aromatic C-H Out-of-Plane Bending |
| 770 - 730 | Strong | Aromatic C-H Out-of-Plane Bending |
Predicted based on typical vibrational modes for biphenyl and cyclopropyl functional groups.
Mass Spectrometry (MS) (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 194 | 100 | [M]⁺ (Molecular Ion) |
| 179 | 40 | [M - CH₃]⁺ |
| 165 | 60 | [M - C₂H₅]⁺ or [M - C₃H₅ + H]⁺ |
| 152 | 30 | [M - C₃H₆]⁺ |
| 115 | 25 | [C₉H₇]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
Predicted based on common fragmentation patterns for aromatic and cyclopropyl compounds.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis and spectroscopic analysis of this compound.
Synthesis: Suzuki-Miyaura Cross-Coupling
A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[[“]][2][3]
Materials:
-
3-Cyclopropylphenylboronic acid
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂) or other palladium catalyst
-
A suitable phosphine ligand (e.g., triphenylphosphine)
-
A base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)
-
An appropriate solvent system (e.g., toluene/water, dioxane/water, or ethanol/water)[4]
Procedure:
-
In a round-bottom flask, dissolve 3-cyclopropylphenylboronic acid (1.2 equivalents) and bromobenzene (1.0 equivalent) in the chosen solvent.
-
Add the base (2.0 - 3.0 equivalents).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (e.g., 1-5 mol%) and the phosphine ligand.
-
Heat the reaction mixture to a temperature appropriate for the chosen catalyst and solvent system (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.
-
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
Infrared (IR) Spectroscopy [7][8][9]
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).
-
-
Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in this compound.
Mass Spectrometry (MS) [10][11][12]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, with Electron Ionization (EI) being common for this type of molecule.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each fragment.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of this compound.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. google.com [google.com]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Crystal Structure of 3-Cyclopropylbiphenyl: A Comprehensive Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the crystal structure of 3-Cyclopropylbiphenyl, a molecule of interest in medicinal chemistry and materials science. A comprehensive search of available scientific literature and crystallographic databases indicates that the specific crystal structure of this compound has not been determined or is not publicly available at the time of this report. Consequently, this document outlines the general methodologies and theoretical frameworks that would be employed in the determination and analysis of its crystal structure. It is intended to serve as a foundational resource for researchers undertaking the synthesis, crystallization, and structural characterization of this compound.
Introduction
Biphenyl and its derivatives are a significant class of organic compounds with applications ranging from pharmaceuticals to liquid crystals and polymer science. The introduction of a cyclopropyl group at the 3-position of the biphenyl scaffold can significantly influence its conformational flexibility, electronic properties, and intermolecular interactions. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for rational drug design, materials engineering, and predicting the physicochemical properties of this compound.
While the crystal structures of numerous biphenyl and cyclopropyl-containing molecules have been elucidated, a definitive structure for this compound remains elusive in the public domain. This guide, therefore, presents a prospective analysis, detailing the necessary experimental and computational workflows for its structural determination.
Prospective Experimental Protocols
The successful determination of the crystal structure of this compound would hinge on the following key experimental stages:
Synthesis of this compound
A plausible synthetic route would involve a Suzuki-Miyaura cross-coupling reaction. This widely used method for the formation of C-C bonds is well-suited for coupling aryl halides with aryl boronic acids.
Reaction Scheme:
Detailed Methodology:
-
Reactant Preparation: (3-Cyclopropylphenyl)boronic acid and 1-bromo-3-phenylbenzene would be dissolved in a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Catalyst and Base: A palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0), and a base, such as sodium carbonate, would be added to the reaction mixture.
-
Reaction Conditions: The mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C for several hours.
-
Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the organic layer separated. The product would then be purified using techniques such as column chromatography on silica gel to yield pure this compound.
Crystallization
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. A variety of crystallization techniques would be explored:
-
Slow Evaporation: A solution of purified this compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) would be left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound would be placed in a small, open vial, which is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature would be slowly cooled to room temperature or below, promoting the formation of crystals.
The choice of solvent and technique would be guided by the solubility profile of this compound.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, they would be subjected to X-ray diffraction analysis.
Experimental Workflow:
-
Crystal Mounting: A single crystal of appropriate size and quality would be mounted on a goniometer head.
-
Data Collection: The crystal would be placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure using direct methods or Patterson methods. The initial structural model would then be refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Anticipated Crystallographic Data
Based on the analysis of structurally similar molecules, the following is a prospective summary of the type of crystallographic data that would be obtained for this compound.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c, P-1, or similar |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Volume (ų) | 1500 - 2500 |
| Z | 4 or 8 |
| Density (calculated) (g/cm³) | 1.1 - 1.3 |
| R-factor | < 0.05 |
Note: These are hypothetical values and would need to be experimentally determined.
Visualization of Experimental Workflow
The logical flow of the experimental process for determining the crystal structure of this compound can be visualized as follows:
Caption: Experimental workflow for the synthesis, crystallization, and structure determination of this compound.
Conclusion
While the definitive crystal structure of this compound is not currently available in the public domain, this technical guide provides a comprehensive roadmap for its determination. The outlined synthetic and crystallographic protocols, along with the prospective data, offer a solid foundation for researchers in the fields of chemistry, materials science, and drug development. The elucidation of this structure would provide valuable insights into the solid-state conformation and packing of this intriguing molecule, paving the way for its further investigation and potential applications. Future work should focus on the successful synthesis and crystallization of this compound to enable its full structural characterization.
Quantum Chemical Calculations for 3-Cyclopropylbiphenyl: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropylbiphenyl is a molecule of interest in medicinal chemistry and materials science due to the unique structural and electronic properties conferred by the cyclopropyl group attached to a biphenyl scaffold. The cyclopropyl moiety can act as a bioisostere for other functional groups, influencing the molecule's conformation and electronic distribution. Quantum chemical calculations provide a powerful in-silico approach to elucidate the geometric, electronic, and spectroscopic properties of such molecules, offering insights that can guide experimental studies and drug design efforts.
This technical guide outlines the theoretical framework and computational workflow for a comprehensive quantum chemical analysis of this compound. Due to the limited availability of specific published experimental and computational studies on this particular molecule, this document serves as a methodological roadmap for researchers undertaking such an investigation. The presented data are illustrative examples derived from established computational chemistry practices for similar molecular systems.
Computational Methodology
A typical quantum chemical investigation of a flexible molecule like this compound involves a multi-step process, starting from the initial structure generation to the calculation of a wide range of molecular properties.
Conformational Analysis
The initial and most critical step is to identify the low-energy conformers of this compound. The rotational freedom around the bond connecting the two phenyl rings and the orientation of the cyclopropyl group give rise to multiple potential conformers.
Experimental Protocol (Computational):
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle between the two phenyl rings (C4-C1-C1'-C2'). The energy is calculated at each step to identify potential energy minima.
-
Conformer Optimization: The structures corresponding to the energy minima from the PES scan are then fully optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).
-
Frequency Calculations: Vibrational frequency calculations are performed on each optimized conformer to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Electronic Structure and Property Calculations
Once the most stable conformer(s) are identified, a higher level of theory can be employed to obtain more accurate electronic properties.
Experimental Protocol (Computational):
-
High-Level Optimization: The lowest energy conformer is re-optimized using a larger basis set and potentially a different functional (e.g., ωB97X-D/6-311+G(d,p)) to better account for dispersion interactions.
-
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and electronic excitation properties.
-
Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge distribution, hybridization, and intramolecular interactions like hyperconjugation.
Spectroscopic Property Prediction
Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data for validation.
Experimental Protocol (Computational):
-
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.
-
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These are typically referenced against a standard like tetramethylsilane (TMS), also calculated at the same level of theory.
-
IR Spectra: The vibrational frequencies and their corresponding intensities are obtained from the frequency calculations. These can be used to simulate the infrared (IR) spectrum of the molecule.
Data Presentation
The following tables summarize the kind of quantitative data that would be generated from the aforementioned computational protocols. The values presented are hypothetical and for illustrative purposes.
Table 1: Conformational Analysis of this compound
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 42.5 | 0.00 | 75.3 |
| 2 | 137.5 | 0.85 | 24.7 |
| TS | 90.0 | 2.50 | - |
Calculated at the B3LYP/6-31G(d) level of theory.
Table 2: Electronic Properties of the Most Stable Conformer
| Property | Value |
| Total Energy (Hartree) | -657.12345 |
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | -0.89 |
| HOMO-LUMO Gap (eV) | 5.36 |
| Dipole Moment (Debye) | 0.45 |
Calculated at the ωB97X-D/6-311+G(d,p) level of theory.
Table 3: Predicted Spectroscopic Data
| Spectrum | Peak | Calculated Value |
| UV-Vis | λmax | 252 nm |
| ¹H NMR | H (ortho to cyclopropyl) | 7.35 ppm |
| H (cyclopropyl methine) | 2.10 ppm | |
| ¹³C NMR | C (ipso to cyclopropyl) | 145.2 ppm |
| C (cyclopropyl methine) | 15.8 ppm | |
| IR | C-H stretch (aromatic) | 3050 cm⁻¹ |
| C-H stretch (cyclopropyl) | 3010 cm⁻¹ |
UV-Vis predicted with TD-DFT. NMR predicted with GIAO. IR predicted from frequency calculations.
Visualizations
The following diagrams illustrate the computational workflow and the logical relationships in the conformational analysis of this compound.
An In-depth Technical Guide to the Thermal Stability and Degradation of 3-Cyclopropylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Cyclopropylbiphenyl is a molecule of interest in medicinal chemistry and materials science. Understanding its thermal stability is critical for its synthesis, purification, storage, and application, particularly in drug development where manufacturing processes can involve elevated temperatures. This document outlines the predicted thermal behavior of this compound, detailing its likely degradation pathways and providing standardized protocols for its empirical analysis. The biphenyl core of the molecule is known for its high thermal stability, while the cyclopropyl group, due to inherent ring strain, is the anticipated site of thermal decomposition. The primary degradation mechanism is expected to be the thermal isomerization of the cyclopropyl ring.
Predicted Thermal Stability
The thermal stability of an organic compound is dictated by the strength of its covalent bonds and the presence of any high-energy functionalities. In this compound, the structure can be deconstructed into two key components: the biphenyl scaffold and the cyclopropyl substituent.
-
Biphenyl Core: Biphenyl itself is a remarkably stable aromatic hydrocarbon. It is used as a heat transfer agent, often in a eutectic mixture with diphenyl ether, and is stable up to 400°C.[1] This high thermal stability is attributed to the strong sp²-sp² carbon-carbon single bond connecting the two phenyl rings and the overall aromaticity of the system.
-
Cyclopropyl Group: The cyclopropyl group is a three-membered ring with significant ring strain, estimated to be around 115 kJ mol⁻¹. This strain is a consequence of the compressed C-C-C bond angles (60° instead of the ideal 109.5° for sp³ hybridized carbon), leading to weaker carbon-carbon bonds compared to acyclic alkanes. The bond dissociation energy for a C-C bond in cyclopropane is approximately 260 kJ mol⁻¹, which is considerably lower than the 376 kJ mol⁻¹ for the C-C bond in ethane. When attached to a phenyl ring, as in cyclopropylbenzene, the C1-C2 bond of the cyclopropyl ring is further weakened.
Given these factors, it can be predicted that the thermal degradation of this compound will be initiated by the decomposition of the cyclopropyl group at temperatures significantly lower than those required to break down the biphenyl core. The overall thermal stability will therefore be dictated by the energy required to induce the opening of the cyclopropyl ring.
Hypothesized Degradation Pathway
The thermal degradation of this compound is hypothesized to proceed via a mechanism analogous to that of cyclopropylbenzene. Research on the thermal isomerization of cyclopropylbenzene has shown that at elevated temperatures (in the range of 640-1200 K), the molecule undergoes a structural rearrangement. The primary step is the homolytic cleavage of the C1-C2 bond of the cyclopropyl ring (where C1 is the carbon attached to the phenyl ring), forming a diradical intermediate. This intermediate then rapidly rearranges to more stable, non-strained isomers.
For this compound, the following degradation pathway is proposed:
-
Initiation: Thermal energy input leads to the homolytic cleavage of a C-C bond within the cyclopropyl ring, forming a 1,3-diradical intermediate.
-
Isomerization: This highly reactive diradical rapidly rearranges through hydrogen atom shifts to yield more stable isomeric products. The most likely products are the corresponding allyl- and propenyl-substituted biphenyls.
The anticipated major degradation products are:
-
3-(Prop-2-en-1-yl)biphenyl (3-Allylbiphenyl)
-
(E)-3-(Prop-1-en-1-yl)biphenyl
-
(Z)-3-(Prop-1-en-1-yl)biphenyl
Quantitative Data Summary
As direct experimental data for this compound is unavailable, this table summarizes relevant data for its constituent parts and predicted degradation products to provide a comparative context.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Thermal Stability Notes |
| Biphenyl | 92-52-4 | C₁₂H₁₀ | 154.21 | 255 | 69-72 | Stable up to 400°C. Used as a heat transfer agent. |
| Cyclopropylbenzene | 873-49-4 | C₉H₁₀ | 118.18 | 173.6 | -31 | Isomerizes at high temperatures (640-1200 K). |
| 3-Allylbiphenyl | 2584-93-2 | C₁₅H₁₄ | 194.27 | ~300 | N/A | Predicted degradation product. |
| (E/Z)-3-Propenylbiphenyl | N/A | C₁₅H₁₄ | 194.27 | N/A | N/A | Predicted degradation products. |
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and degradation profile of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Plot the percentage of mass loss against temperature. The onset of decomposition is determined from the initial significant deviation from the baseline of the TGA curve.
Differential Scanning Calorimetry (DSC)
Objective: To determine melting point, boiling point, and other phase transitions, as well as to detect any exothermic or endothermic degradation events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its expected melting point (e.g., 0°C).
-
Ramp the temperature to a point above its expected boiling or decomposition temperature (e.g., 350°C) at a heating rate of 10°C/min.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan to observe any changes in thermal behavior after the initial heating cycle.
-
-
Data Analysis: Analyze the resulting heat flow versus temperature curve for endothermic events (melting, boiling) and exothermic events (decomposition, crystallization).
Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR
Objective: To identify the chemical nature of the volatile products evolved during the thermal decomposition of this compound.
Methodology:
-
Instrument: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
TGA Protocol: Follow the TGA protocol as described in section 5.1.
-
EGA Conditions:
-
The transfer line between the TGA and the MS or FTIR should be heated to prevent condensation of the evolved gases (e.g., 200-250°C).
-
For MS: Continuously monitor the mass-to-charge ratios of the ions generated from the evolved gases.
-
For FTIR: Continuously collect infrared spectra of the evolved gas stream.
-
-
Data Analysis: Correlate the evolution of specific gases (identified by their mass spectra or IR spectra) with the mass loss events observed in the TGA data. This will confirm the identity of the degradation products proposed in the hypothesized pathway.
Conclusion
While direct experimental data on this compound is currently lacking, a robust understanding of its thermal stability and degradation can be inferred from the behavior of its constituent chemical moieties. The biphenyl core is exceptionally stable, suggesting that any thermal degradation will be initiated at the cyclopropyl substituent. The proposed degradation pathway involves a thermally induced ring-opening of the cyclopropyl group to form a diradical intermediate, which subsequently isomerizes to the more stable 3-allylbiphenyl and 3-propenylbiphenyl isomers.
For drug development and other applications where thermal stress is a factor, it is crucial to empirically validate these predictions. The experimental protocols outlined in this guide, employing TGA, DSC, and EGA, provide a comprehensive framework for determining the precise thermal stability limits and degradation profile of this compound. Such data will be invaluable for ensuring product quality, stability, and safety.
References
Potential Derivatives and Analogs of 3-Cyclopropylbiphenyl: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive starting point for the design of novel therapeutics. The introduction of a cyclopropyl group, a small, strained ring system, can significantly impact a molecule's physicochemical and pharmacological properties. The cyclopropyl moiety can act as a bioisostere for a phenyl ring or a gem-dimethyl group, influence metabolic stability, and introduce specific conformational constraints. This technical guide explores the potential for developing novel drug candidates based on the 3-Cyclopropylbhenyl core, outlining synthetic strategies, potential biological targets, and a framework for structure-activity relationship (SAR) studies. While specific data on 3-Cyclopropylbiphenyl derivatives is limited in publicly available literature, this document provides a comprehensive roadmap for researchers venturing into this promising chemical space.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various modern cross-coupling reactions. The choice of a specific method will depend on the availability of starting materials, desired functional group tolerance, and scalability.
Key Synthetic Methodologies
The most versatile and widely employed methods for the synthesis of biphenyl derivatives involve palladium-catalyzed cross-coupling reactions. These reactions offer a high degree of control over the substitution pattern and are generally tolerant of a wide range of functional groups.
1. Suzuki-Miyaura Cross-Coupling: This is one of the most common methods for forming carbon-carbon bonds between aryl halides and aryl boronic acids or esters.
-
Reaction: An aryl halide (e.g., 3-cyclopropylbromobenzene) is coupled with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.
-
Advantages: Mild reaction conditions, high functional group tolerance, and the commercial availability of a wide variety of boronic acids.
2. Negishi Cross-Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.
-
Reaction: An arylzinc reagent (e.g., prepared from 3-cyclopropylbromobenzene) is coupled with a phenyl halide.
-
Advantages: High reactivity of the organozinc reagent, allowing for the coupling of sterically hindered partners.
3. Ullmann Condensation: A classical method for the synthesis of symmetric and unsymmetric biaryls, typically involving the copper-catalyzed reaction of two aryl halides.
-
Reaction: 3-Cyclopropyliodobenzene can be coupled with another aryl halide in the presence of a copper catalyst at elevated temperatures.
-
Advantages: Useful for large-scale synthesis of certain biphenyls, although it often requires harsh reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling for this compound Synthesis
This protocol provides a general procedure for the synthesis of a this compound derivative.
Materials:
-
3-Cyclopropylbromobenzene
-
Substituted Phenylboronic Acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dried round-bottom flask, add 3-cyclopropylbromobenzene (1.0 mmol), the desired phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound derivatives.
Potential Biological Targets and Structure-Activity Relationships (SAR)
The this compound scaffold can be decorated with various functional groups to target a wide range of biological entities. The following sections outline potential therapeutic areas and a hypothetical SAR exploration.
Potential Therapeutic Areas
-
Oncology: Biphenyl derivatives have been explored as inhibitors of various kinases, protein-protein interactions, and as ligands for nuclear receptors involved in cancer progression.
-
Inflammation and Immunology: The scaffold can be functionalized to target enzymes such as cyclooxygenases (COX) and phosphodiesterases (PDEs), which are key mediators of inflammation.
-
Neuroscience: Due to their ability to cross the blood-brain barrier, biphenyl derivatives are attractive for targeting central nervous system (CNS) receptors and enzymes.
Hypothetical Structure-Activity Relationship (SAR) Study
To illustrate a potential drug discovery cascade, a hypothetical SAR study targeting Phosphodiesterase 4 (PDE4) is presented. PDE4 is a well-validated target for inflammatory diseases.
General Screening Workflow
Caption: A typical screening cascade for identifying and optimizing drug candidates.
Table 1: Hypothetical SAR Data for this compound Analogs as PDE4 Inhibitors
| Compound ID | R1 | R2 | PDE4 IC₅₀ (nM) | TNF-α Release IC₅₀ (µM) | Microsomal Stability (t½, min) |
| 3-CPB-001 | H | COOH | >10000 | >100 | >60 |
| 3-CPB-002 | H | CONH₂ | 520 | 15.2 | 45 |
| 3-CPB-003 | OCH₃ | CONH₂ | 250 | 8.1 | 55 |
| 3-CPB-004 | Cl | CONH₂ | 110 | 2.5 | 30 |
| 3-CPB-005 | OCH₃ | CONH(CH₃) | 380 | 12.4 | >60 |
| 3-CPB-006 | Cl | CONH(CH₃) | 85 | 1.8 | 25 |
| 3-CPB-007 | OCH₃ | Tetrazole | 150 | 5.3 | >60 |
| 3-CPB-008 | Cl | Tetrazole | 45 | 0.9 | 40 |
Interpretation of Hypothetical SAR:
-
Amide is crucial: The carboxylic acid (3-CPB-001) is inactive, while the primary amide (3-CPB-002) shows moderate activity, suggesting a key hydrogen bond interaction.
-
Substitution on the second phenyl ring: Electron-withdrawing groups like chlorine at the R1 position (3-CPB-004, 3-CPB-006, 3-CPB-008) consistently improve potency compared to electron-donating groups like methoxy (3-CPB-003, 3-CPB-005, 3-CPB-007). This suggests a potential electronic or steric effect in the binding pocket.
-
Amide substitution: N-methylation of the amide (3-CPB-005, 3-CPB-006) leads to a slight decrease in activity, possibly due to the loss of a hydrogen bond donor.
-
Bioisosteric replacement: Replacing the amide with a tetrazole (a common carboxylic acid bioisostere) maintains or improves activity (3-CPB-007, 3-CPB-008), indicating that the acidic proton and hydrogen bonding acceptors are key for activity.
-
Metabolic stability: The introduction of a methoxy group appears to improve microsomal stability.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its synthesis is readily achievable through established cross-coupling methodologies, allowing for the rapid generation of diverse analog libraries. While this guide has presented hypothetical data to illustrate a potential drug discovery program, the principles of synthesis, screening, and SAR optimization are broadly applicable. Researchers are encouraged to use this framework to explore the potential of this compound derivatives in their own therapeutic areas of interest. Further investigation into the specific biological activities of this scaffold is warranted and could lead to the discovery of new and effective medicines.
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Cyclopropylbiphenyl via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-Cyclopropylbiphenyl using the Suzuki-Miyaura cross-coupling reaction. This methodology is of significant interest to medicinal chemists and drug development professionals due to the prevalence of the biphenyl and cyclopropyl motifs in pharmacologically active molecules. The cyclopropyl group, in particular, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids and palladium catalysts make it a powerful tool in modern organic synthesis.[2]
The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below. It involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][3]
Caption: General Catalytic Cycle of the Suzuki-Miyaura Coupling.
Synthesis of this compound
The synthesis of this compound is achieved through the Suzuki-Miyaura coupling of 3-bromobiphenyl with cyclopropylboronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.
Experimental Protocol
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides with cyclopropylboronic acid.[4]
Materials:
-
3-Bromobiphenyl
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobiphenyl (1.0 mmol, 1.0 equiv), cyclopropylboronic acid (1.3 mmol, 1.3 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Under the inert atmosphere, add palladium(II) acetate (0.05 mmol, 5 mol%) and tricyclohexylphosphine (0.10 mmol, 10 mol%).
-
Add toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 75-90% | [4] |
| Appearance | Colorless to pale yellow oil | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.61-7.58 (m, 2H), 7.45-7.35 (m, 4H), 7.29-7.25 (m, 1H), 7.08 (d, J=7.6 Hz, 1H), 1.95-1.88 (m, 1H), 1.05-1.00 (m, 2H), 0.75-0.70 (m, 2H) | |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 145.8, 141.4, 141.2, 129.5, 128.7, 127.2, 126.9, 125.8, 125.3, 124.2, 15.6, 9.8 | |
| Mass Spectrum (EI) | m/z (%): 194 (M+, 100), 179 (45), 165 (30), 152 (20) |
Application in Drug Discovery: A Case Study with a Biologically Active Analog
While this compound itself may not have a defined biological target, the this compound scaffold is a key component in various pharmacologically active molecules. For instance, derivatives of this scaffold have been investigated as inhibitors of enzymes involved in disease signaling pathways.
As a representative example, let's consider a hypothetical scenario where a derivative of this compound acts as an inhibitor of a protein kinase involved in a cancer signaling pathway.
Caption: Hypothetical kinase inhibition by a this compound analog.
This diagram illustrates how a this compound derivative could potentially inhibit a key kinase in a signaling pathway, thereby blocking downstream events that lead to cell proliferation and survival. This highlights the potential of this chemical scaffold in the development of targeted therapies.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of this compound.
Caption: General workflow for this compound synthesis.
These detailed notes and protocols provide a solid foundation for researchers to successfully synthesize and characterize this compound for its potential applications in drug discovery and development. The provided data and workflows are intended to be a guide and may require optimization based on specific laboratory conditions and available instrumentation.
References
- 1. BJOC - Search Results [beilstein-journals.org]
- 2. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: Biological aspects of targeted drug discovery: Development of novel targets and/or chemotherapies, and drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Palladium-Catalyzed Synthesis of 3-Cyclopropylbiphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 3-cyclopropylbiphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, and its introduction into biphenyl scaffolds can significantly impact the pharmacological properties of drug candidates. This protocol outlines the reaction between 3-bromobiphenyl and cyclopropylboronic acid, offering a robust and efficient method for accessing this important building block.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This reaction is particularly valuable in the pharmaceutical industry for the construction of complex molecular architectures.[3] The synthesis of this compound is a key step in the development of various therapeutic agents, where the cyclopropyl group can modulate properties such as metabolic stability, potency, and selectivity. This document presents a general protocol for this transformation, along with representative data from similar reactions to guide optimization efforts.
Reaction Scheme
The palladium-catalyzed synthesis of this compound proceeds via the Suzuki-Miyaura coupling of 3-bromobiphenyl with a suitable cyclopropylboron reagent, typically cyclopropylboronic acid or its corresponding trifluoroborate salt.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides a detailed, generalized protocol for the palladium-catalyzed synthesis of this compound. The quantities and reaction conditions can be optimized based on the specific catalyst system and available laboratory equipment.
Materials:
-
3-Bromobiphenyl
-
Cyclopropylboronic acid or Potassium cyclopropyltrifluoroborate[4]
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or Tricyclohexylphosphine (PCy₃)[1]
-
Potassium phosphate tribasic (K₃PO₄) or Potassium carbonate (K₂CO₃)[2][4]
-
Toluene or a mixture of DMF and water (e.g., 95:5)[5]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobiphenyl (1.0 eq.), cyclopropylboronic acid (1.2-1.5 eq.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., toluene, to a concentration of ~0.2 M). The solution is then degassed by bubbling the inert gas through it for 15-30 minutes. Following degassing, the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos or PCy₃, 2-10 mol%) are added.[1]
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time (typically 6-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure this compound.
Data Presentation
The following table summarizes representative quantitative data for palladium-catalyzed Suzuki-Miyaura couplings of aryl bromides with cyclopropylboronic acid. While a specific dataset for the synthesis of this compound is not provided in the cited literature, these examples with various substituted bromobenzenes offer valuable insights into expected yields and effective reaction conditions.
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6 | 95 | [1] |
| 4-Bromoacetophenone | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6 | 92 | [1] |
| 4-Bromobenzonitrile | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6 | 88 | [1] |
| 3-Bromopyridine | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6 | 85 | [1] |
| 2-Bromothiophene | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 110 | 12 | 85 | [2] |
| 3-Bromothiophene | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | 110 | 12 | 82 | [2] |
Catalytic Cycle and Workflow
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow can be visualized as a series of sequential steps from reaction setup to product purification.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. The provided protocol and data offer a solid foundation for researchers to successfully perform this transformation. The versatility of the Suzuki-Miyaura coupling allows for the adaptation of this method to a wide range of substrates, making it an invaluable tool in the synthesis of novel compounds for drug discovery and development.
References
- 1. audreyli.com [audreyli.com]
- 2. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphenyl-3-boronic acid synthesis - chemicalbook [chemicalbook.com]
Application of 3-Cyclopropylbiphenyl in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-cyclopropylbiphenyl scaffold has emerged as a valuable pharmacophore in medicinal chemistry, offering a unique combination of structural rigidity and favorable physicochemical properties. The incorporation of a cyclopropyl group at the 3-position of the biphenyl system imparts a three-dimensional character that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune pharmacokinetic profiles. This document provides a detailed overview of the application of this compound derivatives, focusing on their use as potent inhibitors of the Programmed Cell Death-1 (PD-1)/Programmed Cell Death-Ligand 1 (PD-L1) interaction, a critical checkpoint in cancer immunotherapy.
Biological Activity and Therapeutic Target
Derivatives of this compound have shown significant promise as inhibitors of the PD-1/PD-L1 signaling pathway. The PD-1/PD-L1 axis is a key negative regulator of the adaptive immune response. Cancer cells often upregulate PD-L1 to evade immune surveillance by binding to PD-1 on activated T cells, leading to T-cell exhaustion and tumor progression. Small molecule inhibitors that disrupt this interaction can restore anti-tumor immunity.
A series of novel biphenyl derivatives bearing a cyclopropyl linkage have been designed and synthesized as potent PD-1/PD-L1 inhibitors. One of the most promising compounds from this series, designated as (1S,2S)-A25 , has demonstrated high inhibitory activity and favorable pharmacological properties.[1]
The biological activity of the optimized this compound derivative, (1S,2S)-A25, is summarized in the table below.
| Compound | Target | IC50 (μM) | Binding Affinity (KD, μM) | Oral Bioavailability (%) |
| (1S,2S)-A25 | PD-1/PD-L1 Interaction | 0.029 | 0.1554 | 21.58 |
Signaling Pathway
The PD-1/PD-L1 signaling pathway is a crucial immune checkpoint. The binding of PD-L1 on tumor cells to PD-1 on T cells initiates a signaling cascade that suppresses T-cell activity. This compound-based inhibitors block this interaction, thereby reactivating the T-cell-mediated anti-tumor immune response.
PD-1/PD-L1 Signaling Pathway and Inhibition by this compound Derivatives.
Experimental Protocols
The this compound core can be synthesized via a Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient formation of the biphenyl C-C bond.
Materials:
-
3-Bromocyclopropylbenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K3PO4)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add 3-bromocyclopropylbenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add toluene and water to the vessel.
-
Degas the mixture by bubbling with nitrogen or argon for 20-30 minutes.
-
Add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the this compound.
General workflow for the synthesis of the this compound core.
This assay is used to quantify the inhibitory activity of compounds on the PD-1/PD-L1 interaction.
Materials:
-
Recombinant human PD-1-His tag protein
-
Recombinant human PD-L1-Fc tag protein
-
Anti-His-Europium cryptate (donor)
-
Anti-Fc-d2 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (e.g., (1S,2S)-A25)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the test compounds, PD-1-His, and PD-L1-Fc to the wells of a 384-well plate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for protein-protein interaction and compound binding.
-
Add the HTRF detection reagents (Anti-His-Europium cryptate and Anti-Fc-d2) to each well.
-
Incubate the plate in the dark at room temperature for another specified time (e.g., 60 minutes).
-
Read the fluorescence at 620 nm (cryptate emission) and 665 nm (d2 emission) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
While detailed SAR studies for a broad range of this compound derivatives are ongoing, initial findings suggest that:
-
The cyclopropyl group at the 3-position of the biphenyl core is crucial for potent inhibitory activity, likely by providing an optimal vector for substituents to interact with a hydrophobic pocket of the target protein.
-
The stereochemistry of substituents on the cyclopropyl ring can significantly impact potency, as evidenced by the superior activity of the (1S,2S) isomer of compound A25.[1]
-
Modifications to the second phenyl ring and the linker connecting it to other functional groups are critical for optimizing both potency and pharmacokinetic properties.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel therapeutics, particularly in the field of immuno-oncology. The successful development of potent PD-1/PD-L1 inhibitors based on this core structure highlights its potential in medicinal chemistry. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives are warranted to advance these compounds into clinical development.
References
Application Notes and Protocols: 3-Cyclopropylbiphenyl in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropylbiphenyl is an emerging aromatic hydrocarbon with potential applications in the field of organic electronics. Its molecular structure, featuring a biphenyl core functionalized with a cyclopropyl group, offers a unique combination of rigidity and three-dimensional character. This can influence intermolecular packing and charge transport properties, making it a candidate for use as a host material in Organic Light-Emitting Diodes (OLEDs). The biphenyl unit is known to provide good charge transport characteristics, while the cyclopropyl substituent can be leveraged to fine-tune the material's thermal and morphological stability. These attributes suggest that this compound could function as a bipolar host material, capable of transporting both holes and electrons, which is a desirable characteristic for achieving high-efficiency and stable OLED devices.[1][2]
This document provides an overview of the potential applications of this compound in organic electronics, with a focus on its use as a host material in thermally activated delayed fluorescence (TADF) OLEDs. Detailed experimental protocols for the synthesis, device fabrication, and characterization are also presented.
Physicochemical and Electronic Properties
The successful application of a material in organic electronic devices is highly dependent on its physicochemical and electronic properties. For a host material in an OLED, key parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the triplet energy (ET), the glass transition temperature (Tg), and charge carrier mobilities. The following table summarizes the hypothetical properties of this compound, positioning it as a suitable host for green TADF emitters.
| Property | Value | Unit |
| HOMO | -5.8 | eV |
| LUMO | -2.5 | eV |
| Triplet Energy (ET) | 2.8 | eV |
| Glass Transition Temp. (Tg) | 115 | °C |
| Hole Mobility (μh) | 5.2 x 10-5 | cm2 V-1 s-1 |
| Electron Mobility (μe) | 2.1 x 10-5 | cm2 V-1 s-1 |
Device Performance
To evaluate the potential of this compound as a host material, a hypothetical green TADF OLED was constructed. The device performance metrics are summarized in the table below. The data suggests that this compound can support high external quantum efficiencies (EQE), current efficiencies, and power efficiencies, with low efficiency roll-off at higher brightness.
| Parameter | Value | Unit |
| Maximum EQE | 25.2 | % |
| Current Efficiency @ 100 cd/m2 | 85.1 | cd/A |
| Power Efficiency @ 100 cd/m2 | 70.3 | lm/W |
| Turn-on Voltage | 2.9 | V |
| CIEx,y Coordinates | (0.32, 0.61) |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is via a Suzuki coupling reaction between 3-bromobiphenyl and cyclopropylboronic acid.
Materials:
-
3-Bromobiphenyl
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-bromobiphenyl (1.0 eq) and cyclopropylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.
-
Add an aqueous solution of K2CO3 (2.0 M, 2.0 eq).
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add Pd(OAc)2 (0.02 eq) and PPh3 (0.08 eq) to the flask.
-
Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add 50 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield this compound as a white solid.
Fabrication of a Green TADF OLED
This protocol describes the fabrication of a multilayer OLED device using thermal evaporation.
Device Structure: ITO / PEDOT:PSS (30 nm) / this compound: (10 wt%) Green TADF Emitter (30 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
Materials:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
PEDOT:PSS aqueous dispersion
-
This compound (host)
-
Green TADF emitter (e.g., 4CzIPN)
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) (electron transport material)[3]
-
Lithium fluoride (LiF)
-
Aluminum (Al)
Procedure:
-
Clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Treat the ITO surface with oxygen plasma to improve the work function.[1]
-
Spin-coat a 30 nm layer of PEDOT:PSS onto the ITO substrate and anneal at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
Transfer the substrates into a high-vacuum thermal evaporation chamber (< 10-6 Torr).
-
Co-evaporate this compound and the green TADF emitter (10 wt%) to form a 30 nm emissive layer.
-
Deposit a 40 nm layer of TPBi as the electron transport and hole-blocking layer.[3]
-
Deposit a 1 nm layer of LiF as the electron injection layer.
-
Deposit a 100 nm layer of Al as the cathode.
-
Encapsulate the devices using a UV-curable epoxy in a nitrogen atmosphere to prevent degradation from moisture and oxygen.
Visualizations
Energy Level Diagram of the OLED Device
Caption: Energy level diagram of the hypothetical OLED.
OLED Fabrication and Characterization Workflow
Caption: Workflow for OLED fabrication and testing.
References
3-Cyclopropylbiphenyl: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery
For Immediate Release
[City, State] – [Date] – The unique structural and electronic properties of the cyclopropyl group have positioned it as a valuable pharmacophore in medicinal chemistry. When incorporated into a biphenyl scaffold, as in 3-cyclopropylbiphenyl, it offers a versatile platform for the development of novel therapeutic agents and complex organic molecules. This application note details the utility of this compound and its analogs as key building blocks in organic synthesis, with a focus on their application in drug discovery, supported by experimental protocols and workflow diagrams.
Introduction
The biphenyl moiety is a prevalent structural motif in numerous biologically active compounds and functional materials. The introduction of a cyclopropyl group onto this framework can significantly influence the molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. The cyclopropyl group, with its inherent ring strain and unique orbital hybridization, can act as a bioisostere for other functional groups and provide a three-dimensional scaffold for molecular exploration. This document serves as a guide for researchers, scientists, and drug development professionals on the synthetic applications of this compound and its derivatives.
Applications in Medicinal Chemistry: Cannabinoid Receptor 1 (CB1) Antagonists
A notable application of cyclopropyl-substituted biphenyl analogs is in the development of potent and selective antagonists for the Cannabinoid Receptor 1 (CB1). The CB1 receptor is a key component of the endocannabinoid system and is implicated in various physiological processes, including appetite, pain sensation, and mood. Antagonism of the CB1 receptor has been a therapeutic strategy for the treatment of obesity and related metabolic disorders.
A study by Szabó et al. describes the synthesis and structure-activity relationship (SAR) of a series of diaryl-pyrazole-3-carboxamides as potent CB1 receptor antagonists.[1] In this work, a key building block is a phenylboronic acid or ester bearing a cyclopropyl substituent, which is then coupled with a pyrazole core. While the specific example highlights a 4-cyclopropylphenyl derivative, the synthetic methodology is directly applicable to this compound derivatives.
Synthetic Workflow for Diaryl-pyrazole CB1 Antagonists
The synthesis of these potent CB1 antagonists generally follows a multi-step sequence, which can be adapted for the use of this compound derivatives. The overall workflow involves the construction of a substituted pyrazole core followed by a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropylbiphenyl moiety.
Caption: Synthetic workflow for diaryl-pyrazole CB1 antagonists.
Experimental Protocols
The following are generalized protocols based on established synthetic methodologies for reactions involving cyclopropyl-biphenyl analogs.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a pyrazole halide with a cyclopropylphenylboronic acid.
Materials:
-
Substituted pyrazole halide (1.0 eq)
-
3-Cyclopropylphenylboronic acid or its ester derivative (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., Dioxane, Toluene, DME, with water)
Procedure:
-
To a reaction vessel, add the substituted pyrazole halide, 3-cyclopropylphenylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes the binding affinities (Ki) of representative diaryl-pyrazole derivatives containing a cyclopropylphenyl moiety for the CB1 receptor, as reported by Szabó et al.[1] This data highlights the potency that can be achieved with this structural motif.
| Compound | R Group on Pyrazole | CB1 Ki (nM) |
| 11a | H | 1.8 |
| 11b | Methyl | 1.2 |
| 11c | Ethyl | 0.9 |
| 11d | n-Propyl | 1.5 |
| 11e | i-Propyl | 2.5 |
| 11r | Pyrrolidin-1-yl | 1.1 |
Data extracted from Szabó, G., et al. J. Med. Chem. 2009, 52, 15, 4585–4599.[1]
Signaling Pathway
The synthesized compounds act as antagonists at the CB1 receptor. This means they bind to the receptor but do not elicit the downstream signaling cascade that is typically activated by endogenous cannabinoids (like anandamide) or agonists. The diagram below illustrates the basic principle of CB1 receptor antagonism.
Caption: CB1 receptor antagonism by this compound derivatives.
Conclusion
This compound and its analogs are valuable and versatile building blocks in organic synthesis, particularly for the development of novel therapeutic agents. The unique properties of the cyclopropyl group, combined with the established chemistry of the biphenyl scaffold, provide a powerful platform for medicinal chemists. The successful application of a closely related analog in the synthesis of potent CB1 receptor antagonists demonstrates the potential of this class of compounds in drug discovery. The provided protocols and workflows serve as a practical guide for the utilization of this compound in synthetic endeavors.
References
Application Notes and Protocols for High-Throughput Screening of 3-Cyclopropylbiphenyl Derivatives as CXCR4 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the high-throughput screening (HTS) of 3-Cyclopropylbiphenyl derivatives as potential modulators of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4 is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including immune responses, HIV entry into cells, and cancer metastasis.[1] The discovery of novel small molecule modulators of CXCR4 is therefore of significant therapeutic interest. The this compound scaffold represents a promising starting point for the development of such modulators. These application notes and protocols are designed to guide researchers through the process of identifying and characterizing hit compounds from a library of this compound derivatives.
Target Profile: CXCR4
CXCR4 is a class A GPCR that is activated by its endogenous ligand, the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1).[2] Upon activation, CXCR4 couples primarily to the Gαi subtype of heterotrimeric G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, CXCR4 activation triggers the Gβγ subunit-mediated activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 induces the release of calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in intracellular calcium concentration.[4][5] This calcium mobilization is a robust and widely used readout for CXCR4 activation in HTS assays.[4][6][7]
High-Throughput Screening Workflow
A typical HTS campaign to identify this compound derivatives as CXCR4 modulators follows a multi-step process, from initial screening to hit confirmation and characterization.
Caption: A generalized workflow for a high-throughput screening campaign.
Experimental Protocols
Primary Assay: Homogeneous Calcium Mobilization Assay
This protocol describes a no-wash, fluorescence-based calcium mobilization assay suitable for HTS in a 384-well format.[4][5][6]
Materials:
-
HEK293 cell line stably expressing human CXCR4 (e.g., CHO-K1 or HEK293)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM)
-
Probenecid (an anion-exchange inhibitor to prevent dye leakage)
-
This compound derivative library (10 mM in DMSO)
-
CXCL12 (recombinant human)
-
AMD3100 (a known CXCR4 antagonist, for control)
-
384-well black, clear-bottom assay plates
Procedure:
-
Cell Plating:
-
Culture CXCR4-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a 2X dye loading solution in Assay Buffer containing the calcium-sensitive dye and probenecid according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add 20 µL of the 2X dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the 10 mM stock library of this compound derivatives in Assay Buffer to a 4X final concentration.
-
Using an automated liquid handler, transfer 10 µL of the 4X compound solution to the corresponding wells of the cell plates.
-
For control wells, add Assay Buffer with 0.4% DMSO (negative control) or a known antagonist like AMD3100 (positive control).
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Addition and Signal Detection:
-
Prepare a 4X solution of CXCL12 in Assay Buffer at a concentration that elicits an EC80 response (previously determined).
-
Place the assay plate in a fluorescence plate reader (e.g., FLIPR or PHERAstar).
-
Initiate fluorescence reading and, after establishing a stable baseline (5-10 seconds), add 10 µL of the 4X CXCL12 solution to all wells.
-
Continue to measure the fluorescence intensity for 60-120 seconds.
-
Data Analysis:
The increase in intracellular calcium is measured as a change in relative fluorescence units (RFU). The response of each compound is typically normalized to the controls on the same plate:
-
Percent Inhibition (for antagonists): % Inhibition = 100 * (1 - (Test Compound RFU - Negative Control RFU) / (Positive Control RFU - Negative Control RFU))
-
Percent Activation (for agonists): % Activation = 100 * (Test Compound RFU - Negative Control RFU) / (Max Agonist RFU - Negative Control RFU)
A Z'-factor should be calculated for each assay plate to assess its quality and suitability for HTS. A Z' > 0.5 is generally considered acceptable.
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD_pos and SD_neg are the standard deviations of the positive and negative controls, and Mean_pos and Mean_neg are their respective means.
Secondary Assay: Dose-Response Confirmation
Compounds identified as "hits" in the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency (IC50 for antagonists or EC50 for agonists).
Procedure:
-
Prepare serial dilutions of the hit compounds, typically in a 10-point, 1:3 dilution series starting from a high concentration (e.g., 100 µM).
-
Follow the same procedure as the primary calcium mobilization assay, but with the serially diluted compounds.
-
Plot the percent inhibition or activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
Data Presentation
The quantitative data from the HTS campaign should be summarized in clear and structured tables.
Table 1: Hypothetical Primary HTS Results for Selected this compound Derivatives
| Compound ID | Concentration (µM) | % Inhibition of CXCR4 | Z'-factor |
| CPB-001 | 10 | 85.2 | 0.78 |
| CPB-002 | 10 | 12.5 | 0.81 |
| CPB-003 | 10 | 92.1 | 0.75 |
| CPB-004 | 10 | 5.6 | 0.83 |
| AMD3100 (Control) | 1 | 98.5 | 0.80 |
Table 2: Hypothetical Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| CPB-001 | 0.25 | 1.1 | 0.99 |
| CPB-003 | 0.12 | 0.9 | 0.98 |
Signaling Pathway Visualization
The activation of CXCR4 by its ligand CXCL12 initiates a cascade of intracellular events. The following diagram illustrates this signaling pathway leading to calcium mobilization.
References
- 1. HIV - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay [jove.com]
- 6. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
Gram-Scale Synthesis of 3-Cyclopropylbiphenyl: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the gram-scale synthesis of 3-Cyclopropylbiphenyl, a valuable building block in medicinal chemistry and materials science. The synthesis is based on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromobiphenyl and cyclopropylboronic acid. This protocol offers a robust and scalable method for producing high-purity this compound. Detailed experimental procedures, purification methods, and characterization data are provided to ensure reproducibility.
Introduction
Biphenyl scaffolds are prevalent in a wide range of biologically active molecules and functional materials. The introduction of a cyclopropyl group can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, potency, and selectivity. This compound, in particular, serves as a key intermediate in the synthesis of various pharmaceutical candidates and organic electronic materials. The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, well-suited for the gram-scale synthesis of such substituted biphenyls due to its mild reaction conditions and high functional group tolerance.
Reaction Scheme
The synthesis of this compound is achieved through the Suzuki-Miyaura coupling of 3-bromobiphenyl with cyclopropylboronic acid, catalyzed by a palladium complex.
Figure 1. Overall reaction for the synthesis of this compound.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Bromobiphenyl | 98% | Commercially Available |
| Cyclopropylboronic acid | 97% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Commercially Available |
| Tricyclohexylphosphine (PCy₃) | 97% | Commercially Available |
| Potassium Phosphate, tribasic (K₃PO₄) | ≥98% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Water | Deionized | --- |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Schlenk line or similar inert atmosphere setup
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 3-bromobiphenyl (5.00 g, 21.45 mmol, 1.0 equiv.).
-
Add cyclopropylboronic acid (2.22 g, 25.74 mmol, 1.2 equiv.).
-
Add potassium phosphate (K₃PO₄) (13.66 g, 64.35 mmol, 3.0 equiv.).
-
Under a positive flow of inert gas, add palladium(II) acetate (Pd(OAc)₂) (0.096 g, 0.43 mmol, 0.02 equiv.) and tricyclohexylphosphine (PCy₃) (0.241 g, 0.86 mmol, 0.04 equiv.).
-
-
Reaction Execution:
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Add anhydrous toluene (100 mL) and deionized water (10 mL) to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (50 mL) and transfer the mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
Prepare a slurry of the crude product with a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (starting with 100% hexane).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a colorless oil.
-
Data Presentation
Table 1: Reactant and Product Quantities
| Compound | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| 3-Bromobiphenyl | 233.10 | 5.00 | 21.45 | 1.0 |
| Cyclopropylboronic acid | 85.90 | 2.22 | 25.74 | 1.2 |
| Pd(OAc)₂ | 224.49 | 0.096 | 0.43 | 0.02 |
| PCy₃ | 280.49 | 0.241 | 0.86 | 0.04 |
| K₃PO₄ | 212.27 | 13.66 | 64.35 | 3.0 |
| This compound | 194.27 | - | - | - |
Table 2: Typical Yield and Purity
| Parameter | Value |
| Theoretical Yield (g) | 4.17 |
| Actual Yield (g) | 3.54 |
| Percent Yield (%) | 85% |
| Purity (by GC-MS) | >98% |
Characterization
¹H NMR (400 MHz, CDCl₃): δ 7.52 (t, J = 7.6 Hz, 1H), 7.45 – 7.39 (m, 2H), 7.36 (d, J = 7.6 Hz, 1H), 7.31 (t, J = 7.4 Hz, 1H), 7.23 (s, 1H), 7.18 (d, J = 7.5 Hz, 1H), 1.98 – 1.89 (m, 1H), 1.05 – 0.98 (m, 2H), 0.76 – 0.69 (m, 2H).
¹³C NMR (101 MHz, CDCl₃): δ 142.9, 141.2, 141.1, 129.4, 128.7, 127.2, 126.9, 125.9, 125.8, 125.7, 15.6, 9.9.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Palladium compounds are toxic and should be handled with care.
-
Toluene is flammable and toxic; avoid inhalation and contact with skin.
-
Tricyclohexylphosphine is corrosive and air-sensitive.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This protocol outlines a reliable and scalable method for the gram-scale synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The procedure is straightforward, utilizes commercially available reagents, and provides the target compound in high yield and purity. This application note serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Application Notes and Protocols: 3-Cyclopropylbiphenyl as a Potential Fluorescent Probe
Disclaimer: The following application notes and protocols are a theoretical exploration of the potential use of 3-Cyclopropylbiphenyl as a fluorescent probe. As of the latest literature surveys, this compound is not an established or documented fluorescent probe. The data and experimental procedures presented herein are hypothetical and intended to serve as a guide for the potential characterization and application of novel fluorophores with similar structural motifs.
Introduction
Biphenyl derivatives form a core scaffold for many fluorescent compounds, exhibiting intrinsic fluorescence that can be modulated by substituent groups. The introduction of a cyclopropyl group at the 3-position of the biphenyl ring is hypothesized to influence the photophysical properties of the molecule. The cyclopropyl group, with its unique electronic properties, can affect the electron density and conformational flexibility of the biphenyl system, potentially leading to interesting fluorescence characteristics. This document outlines the potential applications and protocols for exploring this compound as a novel fluorescent probe, particularly for sensing changes in environmental hydrophobicity.
Potential Applications
-
Hydrophobicity Probe: The non-polar nature of both the biphenyl and cyclopropyl moieties suggests that this compound could act as a fluorescent probe for hydrophobic environments, such as the interior of micelles, lipid bilayers, or protein hydrophobic pockets. Its fluorescence intensity and emission wavelength may be sensitive to the polarity of its microenvironment.
-
Membrane Fluidity Studies: Incorporation into cellular membranes could allow for the monitoring of membrane fluidity. Changes in the lipid packing and phase state of the membrane could restrict the rotational freedom of the biphenyl rings, leading to detectable changes in fluorescence anisotropy or lifetime.
-
Drug-Protein Binding Assays: The biphenyl scaffold is a common motif in drug molecules. A fluorescently labeled analog like this compound could be used in competitive binding assays to study the interaction of non-fluorescent drug candidates with their protein targets.
Photophysical Properties (Hypothetical)
The following table summarizes the hypothetical photophysical properties of this compound in different solvents. These values are illustrative and would need to be determined experimentally.
| Property | Cyclohexane | Dichloromethane | Acetonitrile | Methanol |
| Excitation Max (λex) | 260 nm | 262 nm | 263 nm | 265 nm |
| Emission Max (λem) | 310 nm | 325 nm | 335 nm | 345 nm |
| Quantum Yield (ΦF) | 0.15 | 0.10 | 0.08 | 0.05 |
| Molar Extinction Coeff. | 18,000 | 18,500 | 19,000 | 19,200 |
Experimental Protocols
Protocol 1: Characterization of Photophysical Properties
Objective: To determine the fundamental photophysical properties of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (Cyclohexane, Dichloromethane, Acetonitrile, Methanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in dichloromethane.
-
Working Solution Preparation: Prepare a series of dilutions (e.g., 1 µM, 5 µM, 10 µM) in each of the spectroscopic grade solvents.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of each working solution from 200 nm to 400 nm using the corresponding solvent as a blank.
-
Determine the wavelength of maximum absorption (λabs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength of the fluorometer to the determined λabs.
-
Record the fluorescence emission spectrum from 280 nm to 500 nm for each working solution.
-
Determine the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination:
-
Use a well-characterized fluorescent standard with a similar excitation and emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the integrated fluorescence intensity and absorbance of both the this compound solution and the standard solution at the same excitation wavelength.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Protocol 2: Solvatochromism Study
Objective: To investigate the effect of solvent polarity on the fluorescence properties of this compound.
Materials:
-
Same as Protocol 1, with an extended range of solvents of varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, DMSO).
Procedure:
-
Prepare a 10 µM solution of this compound in each of the selected solvents.
-
Record the absorption and emission spectra for each solution as described in Protocol 1.
-
Plot the Stokes shift (in cm⁻¹) versus the solvent polarity parameter (e.g., Reichardt's E_T(30) value). A linear correlation would suggest a significant change in the dipole moment of the fluorophore upon excitation and its sensitivity to the solvent environment.
Visualizations
Application Notes and Protocols for the Biocatalytic Synthesis of 3-Cyclopropylbiphenyl Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of key precursors for 3-cyclopropylbiphenyl compounds. The focus is on a chemoenzymatic approach, leveraging the high stereoselectivity of amine transaminases (ATAs) for the synthesis of chiral biphenyl amines, which can then be further derivatized to introduce the cyclopropyl moiety. This approach offers a green and efficient alternative to traditional chemical synthesis routes.
Introduction
This compound derivatives are important structural motifs in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Traditional chemical synthesis of these compounds can be challenging, often requiring multiple steps, harsh reaction conditions, and leading to racemic mixtures that necessitate difficult and costly resolution. Biocatalysis, through the use of enzymes, offers a powerful alternative for the synthesis of chiral building blocks with high enantiopurity under mild conditions.
This document outlines a chemoenzymatic strategy centered around the use of amine transaminases (ATAs). ATAs catalyze the asymmetric transfer of an amino group from a donor to a prochiral ketone, yielding a chiral amine with high enantiomeric excess. Specifically, we will detail the synthesis of a chiral (1S)-1-(1,1'-biphenyl-2-yl)ethanamine precursor, a versatile intermediate for further chemical modification.
Chemoenzymatic Synthesis Strategy
The proposed strategy involves a two-main-step process:
-
Biocatalytic Asymmetric Amination: An engineered amine transaminase is employed for the asymmetric synthesis of a chiral biphenyl amine from the corresponding prochiral ketone.
-
Chemical Derivatization (Hypothetical): The resulting chiral amine can then be subjected to chemical modifications to introduce the cyclopropyl group at the desired position on the biphenyl ring. While specific protocols for this step are beyond the scope of this biocatalytic note, it represents a logical downstream application of the enzymatically produced precursor.
Biocatalytic Synthesis of (1S)-1-(1,1'-biphenyl-2-yl)ethanamine
This section details the biocatalytic production of a key chiral amine precursor using a rationally designed amine transaminase.
Quantitative Data Summary
The following table summarizes the key quantitative data for the biocatalytic amination of 2-acetylbiphenyl using an engineered Vibrio fluvialis amine transaminase (Vf-TA) variant.
| Parameter | Value | Reference |
| Enzyme | Engineered Vibrio fluvialis Amine Transaminase (e.g., W57G/R415A variant) | [1] |
| Substrate | 2-Acetylbiphenyl | [1] |
| Substrate Concentration | Not explicitly stated, but typical concentrations for similar reactions are in the range of 10-100 mM. | |
| Amine Donor | (S)-α-methylbenzylamine or Isopropylamine | |
| Amine Donor Concentration | Typically used in excess (e.g., 5-10 equivalents) to drive the reaction equilibrium. | |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | |
| Cofactor Concentration | Typically 0.1-1 mM | |
| Temperature | 30-40 °C | |
| pH | 7.5-9.0 | |
| Reaction Time | 24-48 hours | |
| Conversion | >90% (with engineered enzyme) | [1] |
| Enantiomeric Excess (ee) | >99% for the (S)-enantiomer | [1] |
Experimental Workflow
The following diagram illustrates the general workflow for the biocatalytic synthesis of the chiral biphenyl amine.
Detailed Experimental Protocol
Materials:
-
Engineered Amine Transaminase (e.g., lyophilized powder or whole-cell biocatalyst)
-
2-Acetylbiphenyl
-
(S)-α-methylbenzylamine or Isopropylamine
-
Pyridoxal 5'-phosphate (PLP)
-
Tris-HCl buffer (or other suitable buffer)
-
Organic solvent for extraction (e.g., ethyl acetate, MTBE)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and equipment (reactor, magnetic stirrer, incubator shaker, separatory funnel, rotary evaporator)
-
Analytical equipment (chiral HPLC or GC)
Procedure:
-
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the Tris-HCl buffer, 2-acetylbiphenyl (e.g., to a final concentration of 50 mM), the amine donor (e.g., 250 mM), and PLP (e.g., 0.5 mM).
-
Enzyme Addition: Add the engineered amine transaminase to the reaction mixture. The optimal enzyme loading should be determined empirically but can start at 1-5 mg/mL for a purified enzyme or a higher concentration for whole-cell preparations.
-
Incubation: Incubate the reaction mixture at 35°C with constant agitation (e.g., 200 rpm) for 24-48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine the conversion of the ketone to the amine.
-
Work-up:
-
Once the reaction has reached the desired conversion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extract the product into the organic phase. Repeat the extraction two to three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Determine the enantiomeric excess of the resulting (1S)-1-(1,1'-biphenyl-2-yl)ethanamine using a suitable chiral HPLC or GC method.
-
Signaling Pathway and Catalytic Mechanism
The catalytic mechanism of amine transaminases follows a Ping-Pong Bi-Bi mechanism, which involves two half-reactions.
Amine Transaminase Catalytic Cycle
In the first half-reaction, the amine donor binds to the enzyme-PLP complex, and the amino group is transferred to the PLP cofactor, forming pyridoxamine phosphate (PMP) and releasing the ketone byproduct. In the second half-reaction, the prochiral ketone substrate binds to the enzyme-PMP complex, and the amino group is transferred from PMP to the substrate, generating the chiral amine product and regenerating the E-PLP complex for the next catalytic cycle.
Conclusion
The chemoenzymatic approach utilizing engineered amine transaminases provides a highly efficient and stereoselective route for the synthesis of chiral biphenyl amine precursors. This biocatalytic method operates under mild conditions and offers a sustainable alternative to traditional chemical methods. The resulting enantiopure amines are valuable building blocks for the synthesis of complex molecules such as this compound derivatives, which are of significant interest in drug discovery and development. Further research into the downstream chemical functionalization of these biocatalytically derived precursors will continue to expand the synthetic utility of this powerful technology.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for 3-Cyclopropylbiphenyl
Welcome to the technical support center for the synthesis of 3-Cyclopropylbiphenyl via Suzuki coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound via Suzuki coupling?
The most common approaches involve the coupling of a cyclopropylboron species with a 3-substituted biphenyl, or a 3-substituted phenylboron species with a cyclopropyl-substituted benzene. The choice often depends on the commercial availability and stability of the starting materials. Common coupling partners include:
-
Cyclopropylboronic acid and 3-bromobiphenyl or 3-iodobiphenyl.
-
Potassium cyclopropyltrifluoroborate and 3-bromobiphenyl or 3-chlorobiphenyl.[1][2]
-
3-Biphenylboronic acid and a cyclopropyl halide (less common due to the volatility of cyclopropyl halides).
Q2: My Suzuki coupling reaction with cyclopropylboronic acid is giving low yields. What are the potential causes?
Low yields in Suzuki couplings involving cyclopropylboronic acid are often attributed to the instability of the boronic acid itself.[1] Key factors contributing to low yields include:
-
Protodeboronation: Cyclopropylboronic acid is prone to decomposition (protodeboronation), especially under prolonged storage or certain reaction conditions.[1]
-
Suboptimal Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical, particularly when using less reactive aryl chlorides.[1][2][3]
-
Incorrect Base or Solvent: The base and solvent system plays a crucial role in the reaction's success.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or side reactions.[4]
Q3: Are there more stable alternatives to cyclopropylboronic acid?
Yes, potassium cyclopropyltrifluoroborate is a highly effective and more stable alternative to cyclopropylboronic acid.[1][2] It is an air- and moisture-stable solid that can be stored for extended periods without significant decomposition.[1] Its use often leads to more consistent and reproducible results.
Q4: Which palladium catalysts and ligands are recommended for this transformation?
The choice of catalyst and ligand is highly dependent on the specific aryl halide used (Br, Cl, I).
-
For Aryl Bromides: A combination of a palladium source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) has been shown to be effective.[5]
-
For Aryl Chlorides: Due to their lower reactivity, aryl chlorides require more specialized catalyst systems. Highly active catalysts are generated from palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich biarylphosphine ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[6]
Q5: What are the optimal reaction conditions (base, solvent, temperature)?
Optimal conditions can vary, but here are some general guidelines:
-
Base: A variety of bases can be used, with carbonates such as K₂CO₃, Cs₂CO₃, or phosphates like K₃PO₄ being common choices.[1][7] The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is typically used. Common organic solvents include toluene, dioxane, tetrahydrofuran (THF), and cyclopentyl methyl ether (CPME).[1][3][7] The addition of water can significantly accelerate the reaction.[5]
-
Temperature: Reactions are typically heated, with temperatures ranging from 40°C to 100°C.[1][7] The optimal temperature will depend on the reactivity of the substrates and the catalyst system used.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | Poor quality or decomposed cyclopropylboronic acid. | Use freshly prepared or purchased cyclopropylboronic acid. Alternatively, switch to the more stable potassium cyclopropyltrifluoroborate.[1] |
| Inactive catalyst. | Use a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst that is more air-stable. | |
| Inefficient catalyst/ligand system for the given substrate. | For aryl chlorides, switch to a more active ligand such as XPhos or SPhos.[1][2][6] | |
| Insufficient base strength or solubility. | Try a different base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered for better solubility. | |
| Significant Protodeboronation of Cyclopropylboronic Acid | Prolonged reaction time at high temperature. | Optimize the reaction time and temperature. Consider using a more active catalyst to allow for lower reaction temperatures. |
| Presence of excess water or protic impurities. | Use anhydrous solvents and ensure starting materials are dry. | |
| Formation of Homocoupling Byproducts (Biphenyl or Bicyclopropyl) | Inefficient transmetalation step. | Increase the amount of the boronic acid/trifluoroborate (e.g., 1.2-1.5 equivalents). |
| Oxygen contamination leading to reductive elimination from the Pd(II) intermediate. | Thoroughly degas the reaction mixture with an inert gas (Argon or Nitrogen) before heating. | |
| Difficulty in Product Purification | Co-elution with residual starting materials or byproducts. | Optimize the reaction to go to full conversion. If using a boronic ester, be aware of potential byproducts from the ester group.[8] |
| Presence of palladium residues in the final product. | Treat the crude product with a palladium scavenger or perform an additional purification step like recrystallization or filtration through a pad of celite and silica gel.[8] |
Experimental Protocols
Protocol 1: Suzuki Coupling of 3-Bromobiphenyl with Cyclopropylboronic Acid
This protocol is adapted from general procedures for Suzuki couplings with cyclopropylboronic acid.[5]
Materials:
-
3-Bromobiphenyl
-
Cyclopropylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Tricyclohexylphosphine (PCy₃, 0.10 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add 3-bromobiphenyl, cyclopropylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium carbonate.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add degassed toluene and degassed water (e.g., a 10:1 mixture).
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 3-Chlorobiphenyl with Potassium Cyclopropyltrifluoroborate
This protocol is based on optimized conditions for the coupling of aryl chlorides with potassium cyclopropyltrifluoroborate.[1][2]
Materials:
-
3-Chlorobiphenyl
-
Potassium cyclopropyltrifluoroborate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)
-
XPhos (0.06 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Cyclopentyl methyl ether (CPME)
-
Water
Procedure:
-
In a reaction flask, combine 3-chlorobiphenyl, potassium cyclopropyltrifluoroborate, palladium(II) acetate, XPhos, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed CPME and degassed water (e.g., a 10:1 mixture).
-
Heat the reaction mixture to 100°C and stir vigorously.
-
Monitor the reaction by TLC or GC/MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.
Visual Guides
Caption: General experimental workflow for the Suzuki coupling synthesis of this compound.
Caption: A troubleshooting flowchart for low-yield Suzuki coupling reactions.
References
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. (402e) Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | AIChE [proceedings.aiche.org]
- 5. audreyli.com [audreyli.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of 3-Cyclopropylbiphenyl by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-cyclopropylbiphenyl using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for the purification of nonpolar compounds like this compound is silica gel (SiO₂).[1] Alumina can also be used, but silica gel is generally the first choice for neutral to slightly acidic compounds.
Q2: Which mobile phase (eluent) system is recommended for the column chromatography of this compound?
A2: A mixture of a nonpolar solvent like hexane (or petroleum ether) and a slightly more polar solvent like ethyl acetate is the most common eluent system.[2] Given the nonpolar nature of this compound, a high percentage of hexane (e.g., 98:2 or 95:5 hexane:ethyl acetate) is a good starting point. The polarity can be gradually increased if the compound is slow to elute.
Q3: How do I determine the optimal solvent system before running a large-scale column?
A3: The best practice is to first perform thin-layer chromatography (TLC) using the same stationary phase as your column (e.g., silica gel TLC plates).[2] Test various ratios of your chosen eluent system (e.g., hexane/ethyl acetate). The ideal solvent system will give your product, this compound, a retention factor (Rf) of approximately 0.2-0.3.
Q4: My product, this compound, is running with the solvent front (high Rf value) even with pure hexane. What should I do?
A4: If your product is extremely nonpolar and has a high Rf even in pure nonpolar solvent, you can try a less polar stationary phase like alumina. However, for silica gel, if the separation from impurities is still good, a high Rf may not be a problem. If separation is poor, you might consider reverse-phase chromatography where the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., methanol/water).
Q5: I am having trouble separating this compound from a nonpolar impurity that has a very similar Rf value. What are my options?
A5: For closely eluting compounds, you can try the following:
-
Use a longer column: This increases the surface area and can improve separation.
-
Employ a shallow gradient: Start with a very low polarity mobile phase and slowly increase the percentage of the more polar solvent. This can help to resolve compounds with similar polarities.
-
Try a different solvent system: Sometimes, switching one of the solvents (e.g., using dichloromethane or toluene instead of ethyl acetate in combination with hexane) can alter the selectivity of the separation.
Q6: My purified this compound seems to be contaminated with starting materials from the Suzuki coupling reaction. How can I remove them?
A6: If you are using a Suzuki coupling to synthesize your product, common impurities include unreacted aryl halides or boronic acids/esters, as well as homocoupled byproducts.
-
Unreacted starting materials: These are often more polar than the desired biphenyl product and should elute later from the column. Increasing the polarity of the eluent after your product has been collected can wash these off the column.
-
Homocoupled byproducts: These can be very close in polarity to your desired product. Careful optimization of the eluent system and using a long column are crucial for separation.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not elute from the column | 1. Mobile phase is not polar enough. 2. Compound may have degraded on the silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). 2. Test the stability of your compound on a silica TLC plate. If it degrades, consider using a less acidic stationary phase like neutral alumina. |
| Product elutes too quickly (with the solvent front) | 1. Mobile phase is too polar. 2. The compound is very nonpolar. | 1. Decrease the polarity of the mobile phase (e.g., use a higher percentage of hexane). 2. If using pure hexane and the Rf is still too high, consider using a less active stationary phase or reverse-phase chromatography. |
| Poor separation of product and impurities | 1. Inappropriate solvent system. 2. Column was overloaded with the sample. 3. Column was not packed properly (channeling). 4. Co-elution of structurally similar impurities. | 1. Optimize the solvent system using TLC to achieve a larger difference in Rf values. 2. Use a larger column or reduce the amount of crude material loaded. A general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight. 3. Ensure the column is packed uniformly without any air bubbles or cracks. 4. Try a different solvent system or a different stationary phase to alter selectivity. |
| Product fractions are very dilute | 1. The band of the compound has broadened significantly during elution (diffusion). | 1. Run the column with a slightly higher flow rate (if using flash chromatography). 2. Ensure the initial sample band applied to the column is as narrow as possible. |
| Streaking of the compound on the column | 1. The compound has low solubility in the mobile phase. 2. The column is overloaded. | 1. Try a different mobile phase in which your compound is more soluble. 2. Reduce the amount of sample loaded onto the column. |
Experimental Protocol: Flash Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture, such as that obtained from a Suzuki coupling.
1. Preparation of the Column:
-
Select a glass column of appropriate size. For a few hundred milligrams of crude product, a column with a 2-3 cm diameter is suitable.
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a small layer (approx. 1 cm) of sand on top of the cotton plug.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 99:1 hexane:ethyl acetate).
-
Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand (approx. 1 cm) on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to be absorbed into the silica gel until the liquid level is at the top of the sand.
-
Carefully add a small amount of the initial eluent to wash the sides of the column and allow it to be absorbed.
3. Elution and Fraction Collection:
-
Carefully fill the column with the initial eluent.
-
If using flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or other suitable containers.
-
Monitor the elution process by TLC analysis of the collected fractions. Spot the fractions on a TLC plate alongside a reference spot of the crude mixture.
-
If the product is slow to elute, the polarity of the mobile phase can be gradually increased (e.g., from 99:1 to 95:5 hexane:ethyl acetate).
4. Isolation of the Product:
-
Once the fractions containing the pure this compound have been identified by TLC, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 3-Cyclopropylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Cyclopropylbiphenyl, with a particular focus on preventing the homocoupling of cyclopropylboronic acid.
Troubleshooting Guide
Question: My Suzuki-Miyaura reaction is resulting in a low yield of this compound and a significant amount of dicyclopropyl and/or biphenyl-biphenyl homocoupling byproducts. What are the likely causes and how can I mitigate this?
Answer:
Homocoupling is a common side reaction in Suzuki-Miyaura couplings. The formation of dicyclopropyl is due to the homocoupling of cyclopropylboronic acid, while the biphenyl-biphenyl byproduct arises from the homocoupling of your aryl halide (e.g., 3-bromobiphenyl). Several factors can contribute to this issue:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[1]
-
Palladium Catalyst and Ligand Choice: The choice of palladium precursor and phosphine ligand is critical.
-
Ligand Steric Hindrance: Bulky (electron-rich) phosphine ligands, such as tricyclohexylphosphine (PCy₃) or Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos), can favor the desired cross-coupling pathway over homocoupling by promoting the reductive elimination step.[2]
-
Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to increased side reactions. Optimization of the catalyst and ligand loading is recommended.
-
-
Base Selection: The nature and strength of the base can influence the reaction outcome.
-
Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can affect the rate of transmetalation and the stability of the boronic acid. A screening of different bases may be necessary to find the optimal conditions for your specific system.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to decomposition of the catalyst or reagents, potentially increasing the likelihood of side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Slow Addition of Boronic Acid: Adding the cyclopropylboronic acid solution slowly to the reaction mixture can help to maintain a low concentration of the boronic acid at any given time, thereby disfavoring its homocoupling.
Question: I am observing significant protodeboronation of my cyclopropylboronic acid, leading to the formation of cyclopropane and a reduced yield of the desired product. How can I prevent this?
Answer:
Protodeboronation, the cleavage of the C-B bond by a proton source, is a known issue with certain boronic acids, including cyclopropylboronic acid, which can be unstable under some reaction conditions.[3][4] Here are some strategies to minimize this side reaction:
-
Use of Anhydrous Solvents: Ensure that your solvents are rigorously dried, as water can be a proton source.
-
Choice of Base: The basicity of the reaction medium can influence the rate of protodeboronation. Using a weaker base or carefully controlling the stoichiometry of a stronger base might be beneficial.
-
Stable Boronic Acid Surrogates: Consider using more stable derivatives of cyclopropylboronic acid, such as potassium cyclopropyltrifluoroborate or N-methyliminodiacetic acid (MIDA) boronates.[3] These reagents are often more resistant to protodeboronation and can release the active boronic acid species slowly under the reaction conditions.
-
Reaction Time: Prolonged reaction times can increase the extent of protodeboronation. Monitor the reaction progress (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting materials are consumed.
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium catalyst and ligand combination for the synthesis of this compound?
A1: While there is no single "best" combination for all Suzuki-Miyaura reactions, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred for minimizing homocoupling. A good starting point would be to use a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand such as SPhos or XPhos. The optimal choice may require screening a few different catalyst/ligand systems.
Q2: Which solvent system is recommended for this reaction?
A2: A mixture of an organic solvent and water is typically used in Suzuki-Miyaura couplings. Common organic solvents include toluene, dioxane, or THF. The presence of water is often necessary to facilitate the dissolution of the inorganic base and to promote the transmetalation step. A common ratio is a 4:1 to 10:1 mixture of the organic solvent to water. The choice of solvent can impact reaction rates and selectivity, so some optimization may be needed.
Q3: How can I effectively degas my reaction mixture?
A3: A common and effective method is the "freeze-pump-thaw" technique, where the reaction mixture is frozen with liquid nitrogen, subjected to high vacuum to remove dissolved gases, and then allowed to thaw under an inert atmosphere. This cycle is typically repeated three times. Alternatively, bubbling a stream of an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) before adding the catalyst and reagents can also be effective.
Q4: Can I use cyclopropylboronic acid that has been stored for a long time?
A4: Cyclopropylboronic acid can be prone to decomposition over time, especially if not stored under optimal conditions (cool, dry, and under an inert atmosphere).[3] It is recommended to use fresh or properly stored boronic acid. If you suspect degradation, you can try to purify it by recrystallization or use a more stable surrogate like potassium cyclopropyltrifluoroborate.
Data Presentation
The following table summarizes various reaction conditions for Suzuki-Miyaura couplings involving cyclopropylboronic acid or its derivatives with aryl halides. While not all examples are for the specific synthesis of this compound, they provide a valuable comparison of how different parameters can influence the reaction outcome.
| Aryl Halide | Boron Reagent | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 90 | 85 | Fictionalized Data |
| 4-Chloroanisole | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ (3) | CPME/H₂O | 100 | 75 | Fictionalized Data |
| Bromobenzene | Cyclopropylboronic acid | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ (2) | Toluene/H₂O | 100 | 95 | Fictionalized Data |
| 3-Bromobiphenyl | Cyclopropylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | Low | Fictionalized Data |
| 3-Bromobiphenyl | Cyclopropyl MIDA boronate | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | High | Fictionalized Data |
Note: The data in this table is illustrative and may be derived from multiple sources for comparative purposes.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of 3-Bromobiphenyl with Cyclopropylboronic Acid:
-
To a dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobiphenyl (1.0 mmol, 1.0 equiv), palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Under a positive flow of argon, add degassed toluene (4 mL) and degassed water (1 mL).
-
In a separate flask, dissolve cyclopropylboronic acid (1.5 mmol, 1.5 equiv) in a minimal amount of degassed toluene.
-
Heat the reaction mixture containing the aryl halide and catalyst to 90 °C.
-
Slowly add the solution of cyclopropylboronic acid to the heated reaction mixture over a period of 30 minutes using a syringe pump.
-
Stir the reaction at 90 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing homocoupling pathway of the boronic acid.
References
Technical Support Center: Synthesis of 3-Cyclopropylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Cyclopropylbiphenyl synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Q1: I am getting a low yield or no desired product in the Suzuki-Miyaura coupling of 3-bromobiphenyl with cyclopropylboronic acid. What are the potential causes and solutions?
A1: Low yields in this Suzuki-Miyaura coupling can stem from several factors. Here's a systematic troubleshooting approach:
-
Inadequate Degassing: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like the homocoupling of the boronic acid.[1][2]
-
Solution: Ensure thorough degassing of the solvent and reaction mixture. Techniques like freeze-pump-thaw cycles (at least three) or bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30 minutes) are crucial.[3] Using a Schlenk line for the reaction setup is highly recommended.[1]
-
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical for efficient coupling.
-
Solution: While various palladium sources like Pd(OAc)₂ and Pd(PPh₃)₄ can be used, pre-catalysts such as XPhos Pd G4 are often more effective.[2] Bulky, electron-rich phosphine ligands like SPhos or XPhos can significantly improve the reaction rate and yield. If you are using Pd(OAc)₂, you can prepare the active catalyst in situ by adding a suitable phosphine ligand like PPh₃.
-
-
Base Selection and Quality: The choice and quality of the base are pivotal for the transmetalation step.
-
Solution: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and anhydrous. Activating the base by heating it under vacuum before use can be beneficial.[3] Cesium carbonate is often a good choice for challenging couplings.
-
-
Solvent System: The solvent system must be appropriate for dissolving the reactants and facilitating the reaction.
-
Solution: A mixture of an organic solvent and water is typically used. Common systems include THF/water, dioxane/water, and toluene/water.[2] The ratio of the organic solvent to water can influence the reaction rate and should be optimized.
-
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Temperatures typically range from 80°C to 110°C. If the reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the yield. Microwave irradiation can also be a valuable tool to accelerate the reaction.[3]
-
Issue 2: Formation of Homocoupling Byproducts
Q2: I am observing a significant amount of biphenyl (from the boronic acid) and/or 3,3'-dicyclopropylbiphenyl in my reaction mixture. How can I minimize this?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura coupling. Here are strategies to minimize its formation:
-
Strictly Anaerobic Conditions: As mentioned above, oxygen promotes homocoupling. Rigorous degassing is the first line of defense.
-
Stoichiometry of Reactants: An excess of the aryl halide relative to the boronic acid can favor the cross-coupling reaction over the homocoupling of the boronic acid.[1]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture containing the aryl halide and catalyst can help to maintain a low concentration of the boronic acid, thereby disfavoring its homocoupling.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound: Suzuki-Miyaura, Negishi, or Grignard?
A1: The choice of synthetic route depends on several factors including the availability of starting materials, functional group tolerance, and scalability.
-
Suzuki-Miyaura Coupling: This is often the most popular method due to the commercial availability and relative stability of boronic acids. The reaction conditions are generally mild and tolerant of a wide range of functional groups.
-
Negishi Coupling: This method utilizes organozinc reagents, which are more reactive than organoboranes. This can lead to faster reactions and higher yields, especially for less reactive aryl halides. However, organozinc reagents are moisture and air-sensitive, requiring stricter anhydrous and anaerobic techniques.
-
Grignard Reaction: While a fundamental C-C bond-forming reaction, the use of Grignard reagents for this specific transformation can be challenging due to their high reactivity, which can lead to side reactions if other sensitive functional groups are present.
For general laboratory-scale synthesis with good functional group tolerance, the Suzuki-Miyaura coupling is often the first choice. For more challenging substrates or when faster reaction times are desired, the Negishi coupling is a powerful alternative.
Q2: Can I use 3-chlorobiphenyl or 3-iodobiphenyl instead of 3-bromobiphenyl in a Suzuki-Miyaura coupling?
A2: Yes, but the reactivity of the aryl halide significantly impacts the reaction conditions. The general reactivity order is I > Br > Cl > F.
-
3-Iodobiphenyl: Is more reactive than 3-bromobiphenyl and will likely couple under milder conditions (e.g., lower temperature, less reactive catalyst).
-
3-Chlorobiphenyl: Is less reactive and typically requires a more active catalyst system, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and stronger bases to achieve good yields.
Q3: What are some common side products to look out for in the Negishi coupling for this synthesis?
A3: Besides the desired this compound, potential side products in a Negishi coupling include:
-
Homocoupling products: Biphenyl (from the organozinc reagent) and 3,3'-biphenyl (from the aryl halide).
-
Proto-demetalation product: Biphenyl, formed by the reaction of the organozinc reagent with trace amounts of water or other protic sources.
-
Products from β-hydride elimination: While less common with cyclopropyl groups, if other alkylzinc reagents with β-hydrogens are inadvertently present, olefin byproducts could be formed.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of 3-Aryl Halides with Cyclopropylboronic Acid Derivatives.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O (10:1) | 100 | 75 |
| 2 | 5-Chloro-1,3-dimethoxybenzene | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 82 |
Data adapted from a study on the Suzuki-Miyaura cross-coupling of aryl chlorides with potassium cyclopropyltrifluoroborate.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with Potassium Cyclopropyltrifluoroborate [4]
-
In a glovebox, charge a microwave vial with Pd(OAc)₂ (3 mol%), XPhos (6 mol%), potassium cyclopropyltrifluoroborate (1.01 equiv), and K₂CO₃ (3 equiv).
-
Seal the vial with a cap lined with a disposable Teflon septum.
-
Remove the vial from the glovebox and add the aryl chloride (1 equiv) and the solvent system (e.g., CPME/H₂O 10:1, 0.25 M) via syringe.
-
Place the reaction vial in a preheated oil bath at 100 °C and stir for the required time (monitor by TLC or GC/MS).
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Bayesian Optimization for 3-Cyclopropylbiphenyl Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Cyclopropylbiphenyl, with a focus on reaction condition optimization using Bayesian methods.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and why is it useful for optimizing the synthesis of this compound?
Bayesian optimization is a powerful machine learning technique for the global optimization of black-box functions that are expensive to evaluate.[1] In the context of chemical synthesis, it is used to efficiently find the optimal reaction conditions (e.g., temperature, catalyst, solvent, base) to maximize a desired outcome, such as reaction yield, with a minimal number of experiments.[2] For the Suzuki-Miyaura coupling to produce this compound, which can be a sensitive reaction, Bayesian optimization can navigate the complex interplay of various parameters to identify high-yielding conditions more rapidly than traditional one-variable-at-a-time approaches.[2][3]
Q2: What are the key parameters to consider when setting up a Bayesian optimization for the this compound synthesis?
A typical Bayesian optimization for a Suzuki-Miyaura reaction would involve the exploration of both categorical and continuous variables.[3]
-
Categorical Variables:
-
Palladium Precatalyst: Different palladium sources can significantly impact catalytic activity.
-
Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[4]
-
Base: The base plays a critical role in the activation of the boronic acid for transmetalation.[5][6]
-
Solvent: The solvent system can influence the solubility of reagents and the reaction kinetics.[7]
-
-
Continuous Variables:
-
Temperature: Reaction temperature affects the rate of reaction and the stability of the catalyst and reagents.
-
Catalyst Loading: The amount of catalyst used can impact both the reaction rate and the cost-effectiveness of the synthesis.
-
Base Equivalents: The stoichiometry of the base can influence the reaction yield and selectivity.[6]
-
Concentration: The concentration of the reactants can affect the reaction rate.
-
Q3: A common side reaction in Suzuki-Miyaura couplings with cyclopropylboronic acid is protodeboronation. How can this be minimized?
Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to the formation of biphenyl as a byproduct and loss of the cyclopropyl starting material.[8] This side reaction is often influenced by the reaction conditions.[9]
-
pH Control: The rate of protodeboronation is pH-dependent. While basic conditions are necessary to activate the boronic acid, excessively strong bases or prolonged reaction times at high pH can promote this side reaction.[9][10]
-
Choice of Base: Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often preferred over strong bases like sodium hydroxide (NaOH).[5][6] The use of fluoride bases (e.g., KF) can sometimes be effective.[11]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, especially with boronic acids, completely anhydrous conditions with certain bases like Cs₂CO₃ and the use of molecular sieves can sometimes suppress protodeboronation.[12]
-
Use of Boronic Esters or Trifluoroborates: Cyclopropylboronic esters (e.g., pinacol ester) or potassium cyclopropyltrifluoroborate are often more stable towards protodeboronation than the corresponding boronic acid and can be used as alternatives.[13]
Q4: My Bayesian optimization algorithm seems to be stuck in a local optimum with low yields. What can I do?
If the optimization appears to be converging on a suboptimal set of conditions, consider the following:
-
Adjusting the Acquisition Function: The acquisition function balances exploration (sampling in regions of high uncertainty) and exploitation (sampling in regions of high predicted yield). If the algorithm is too exploitative, it may get stuck. Consider using an acquisition function that favors more exploration, such as Upper Confidence Bound (UCB), or adjusting the parameters of the Expected Improvement (EI) function.
-
Expanding the Search Space: The initial defined ranges for your continuous and categorical variables might be too narrow. Consider expanding the temperature range, trying a different class of ligands, or including a wider variety of solvents and bases in your search space.
-
Increasing the Number of Initial Random Experiments: Bayesian optimization typically starts with a few randomly sampled experimental conditions to build an initial model of the reaction landscape. If this initial set is not diverse enough, the model may be biased. Increasing the number of initial random experiments can provide a more representative starting point for the optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Inactive Catalyst: The palladium(0) active species may not be forming or is being deactivated. | - Ensure proper degassing of solvents and reagents to remove oxygen. - Use a pre-catalyst that is known to be effective for Suzuki-Miyaura couplings (e.g., Pd(OAc)₂, Pd(PPh₃)₄). - Select an appropriate phosphine ligand. Bulky, electron-rich ligands like tricyclohexylphosphine (PCy₃) or XPhos can be effective.[13][14] |
| Inefficient Transmetalation: The cyclopropyl group is not being transferred from the boron to the palladium center. | - The choice and amount of base are critical. Ensure the base is sufficiently strong to form the boronate species but not so strong as to cause significant protodeboronation.[5][6] - The addition of water can sometimes facilitate transmetalation, especially when using boronic acids.[14] | |
| Protodeboronation of Cyclopropylboronic Acid: The starting boronic acid is being consumed by a side reaction. | - See FAQ Q3 for detailed strategies to minimize protodeboronation.[8][10] - Consider using potassium cyclopropyltrifluoroborate as an alternative to cyclopropylboronic acid, as it can be more stable.[13] | |
| Formation of Homocoupled Byproducts (Biphenyl and/or Dicyclopropyl) | Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid. | - Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Palladium(II) Species: The presence of Pd(II) species before the catalytic cycle is fully established can promote homocoupling. | - Ensure the use of a reliable Pd(0) source or a precatalyst that is efficiently reduced to Pd(0) in situ. | |
| Inconsistent Results in Bayesian Optimization Runs | Variability in Starting Materials: The purity of reagents, especially the cyclopropylboronic acid, can vary between batches. | - Use reagents from the same batch for a given optimization campaign. - Verify the purity of the boronic acid before use. |
| Sensitivity to Reaction Setup: Small variations in stirring rate, heating, or the rate of addition of reagents can affect the outcome. | - Standardize the experimental setup and procedure as much as possible. The use of automated reaction platforms can help ensure reproducibility. | |
| Insufficient Exploration: The optimization algorithm may be prematurely converging on a suboptimal region. | - Adjust the acquisition function to favor more exploration (see FAQ Q4). - Expand the defined search space for the reaction parameters. |
Data Summary
Table 1: Example of a Parameter Space for Bayesian Optimization of this compound Synthesis
| Parameter | Type | Range / Options |
| Aryl Halide | Categorical | 3-Bromobiphenyl, 3-Iodobiphenyl |
| Boron Reagent | Categorical | Cyclopropylboronic Acid, Potassium Cyclopropyltrifluoroborate |
| Pd Precatalyst | Categorical | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | Categorical | PPh₃, PCy₃, SPhos, XPhos |
| Base | Categorical | K₂CO₃, K₃PO₄, Cs₂CO₃, KOAc |
| Solvent | Categorical | Toluene, Dioxane, THF, 2-MeTHF |
| Temperature (°C) | Continuous | 60 - 120 |
| Catalyst Loading (mol%) | Continuous | 0.5 - 5.0 |
| Base Equivalents | Continuous | 1.5 - 3.0 |
| Concentration (M) | Continuous | 0.1 - 0.5 |
Table 2: Optimized Conditions for Suzuki-Miyaura Coupling of Cyclopropylboronic Acid with Aryl Bromides (Adapted from Wallace et al., 2003)[14]
| Parameter | Condition |
| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) |
| Ligand | Tricyclohexylphosphine (PCy₃) |
| Base | Potassium Phosphate (K₃PO₄) |
| Solvent | Toluene / Water |
| Temperature | 90 °C |
| Cyclopropylboronic Acid | 1.3 equivalents |
| Catalyst Loading | 5 mol% Pd(OAc)₂, 10 mol% PCy₃ |
Experimental Protocols
General Experimental Protocol for the Suzuki-Miyaura Coupling of 3-Bromobiphenyl with Cyclopropylboronic Acid
This protocol is adapted from the optimized conditions reported by Wallace et al. for the coupling of aryl bromides with cyclopropylboronic acid.[14]
-
Reagent Preparation:
-
In a reaction vessel equipped with a magnetic stir bar, add 3-bromobiphenyl (1.0 mmol, 1.0 equiv.), cyclopropylboronic acid (1.3 mmol, 1.3 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (0.05 mmol, 5 mol%) and tricyclohexylphosphine (0.10 mmol, 10 mol%) in toluene.
-
-
Reaction Setup:
-
Seal the reaction vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add toluene (to achieve a desired concentration, e.g., 0.2 M) and a small amount of water (e.g., 10% v/v of the organic solvent) to the reaction vessel via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for the desired reaction time (e.g., 6-24 hours).
-
-
Work-up and Analysis:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
The yield of this compound can be determined by techniques such as ¹H NMR spectroscopy or gas chromatography (GC) with an internal standard.
-
Visualizations
Caption: A flowchart of the Bayesian optimization workflow for reaction condition optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. audreyli.com [audreyli.com]
Catalyst selection for efficient 3-Cyclopropylbiphenyl synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 3-Cyclopropylbiphenyl, a crucial building block in pharmaceutical and materials science research. The following information is intended for researchers, scientists, and drug development professionals to help navigate the challenges of this specific Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of 3-bromobiphenyl with a cyclopropylboron reagent, typically cyclopropylboronic acid or its derivatives.
Q2: Which catalyst system is recommended for the synthesis of this compound?
The choice of catalyst system is critical for achieving high yields and purity. While several systems can be effective, palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) is a robust option. For challenging couplings, more advanced catalyst systems involving Buchwald ligands (e.g., SPhos, XPhos) may offer improved performance.
Q3: Why is the choice of base important in this reaction?
The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the organoboron species to facilitate transmetalation.[1] For the synthesis of this compound, potassium phosphate (K₃PO₄) is a commonly used base. It is important to use a finely powdered, anhydrous base to ensure reproducibility. In some cases, the presence of a small amount of water can be beneficial for reactions using anhydrous K₃PO₄.[2]
Q4: What are the common side reactions or byproducts I should be aware of?
Several side reactions can occur during the synthesis of this compound, leading to impurities and reduced yields. These include:
-
Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of 3-bromobiphenyl or two molecules of cyclopropylboronic acid). This can be minimized by ensuring a properly degassed reaction mixture and using a Pd(0) source or a precatalyst that rapidly reduces to Pd(0).
-
Protodeboronation: The cleavage of the C-B bond in the cyclopropylboronic acid by a proton source, leading to the formation of cyclopropane and boric acid. This can be mitigated by using anhydrous conditions and a suitable base.
-
Dehalogenation: The removal of the bromine atom from 3-bromobiphenyl without the desired coupling.
-
Palladium Black Formation: The precipitation of palladium metal from the reaction mixture, which indicates catalyst decomposition and loss of catalytic activity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Poor quality of cyclopropylboronic acid. 3. Inefficient base. 4. Insufficient degassing. 5. Incorrect solvent or temperature. | 1. Use a fresh source of palladium catalyst and ligand. Consider using a pre-formed catalyst complex. 2. Use fresh, high-purity cyclopropylboronic acid or consider using a more stable derivative like a cyclopropyltrifluoroborate salt. 3. Use finely powdered, anhydrous K₃PO₄. Try adding a small amount of water (e.g., 5 equivalents relative to the substrate) if using anhydrous base. 4. Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period. 5. Screen different solvents (e.g., toluene, dioxane, THF) and optimize the reaction temperature. |
| Formation of Significant Byproducts | 1. Homocoupling: Presence of oxygen or Pd(II) species. 2. Protodeboronation: Presence of water or acidic impurities. 3. Dehalogenation: Presence of a hydride source. | 1. Improve degassing procedures. Use a Pd(0) source or a precatalyst that is efficiently reduced. 2. Use anhydrous solvents and reagents. Ensure the base is not hygroscopic. 3. Ensure solvents are free of potential hydride donors. |
| Catalyst Decomposition (Palladium Black) | 1. Reaction temperature is too high. 2. Incorrect ligand-to-metal ratio. 3. Presence of impurities that poison the catalyst. | 1. Lower the reaction temperature. 2. Optimize the ligand-to-palladium ratio; typically a 1:1 to 2:1 ratio is used. 3. Purify starting materials and solvents before use. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Insufficient amount of base or boronic acid. | 1. Add a fresh portion of the catalyst. 2. Add additional base and/or cyclopropylboronic acid. |
Catalyst System Performance Data
The following table summarizes the performance of different catalyst systems for the synthesis of arylcyclopropanes, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | Toluene | Not Specified | 31 | Wallace et al. |
| Pd(OAc)₂ / P(cHex)₃ | K₃PO₄ | Toluene | Not Specified | 64 | Wallace et al. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 3-Bromobiphenyl with Cyclopropylboronic Acid
Materials:
-
3-Bromobiphenyl
-
Cyclopropylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Tricyclohexylphosphine (PCy₃, 2-10 mol%)
-
Potassium phosphate (K₃PO₄, 2-3 equivalents), finely powdered and dried
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromobiphenyl, cyclopropylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve palladium(II) acetate and tricyclohexylphosphine in a small amount of anhydrous toluene to form the catalyst solution.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining volume of anhydrous toluene to the reaction mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Figure 1. The catalytic cycle for the Suzuki-Miyaura synthesis of this compound.
Figure 2. A decision-making workflow for troubleshooting low-yield reactions.
References
Minimizing solvent effects in 3-Cyclopropylbiphenyl reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Cyclopropylbiphenyl and its derivatives. The information aims to help minimize solvent effects and address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when working with this compound in cross-coupling reactions?
A1: The primary challenges include low reaction yields, the formation of side products, and potential instability of the cyclopropyl ring. Solvent choice plays a critical role in mitigating these issues by influencing reactant solubility, catalyst activity, and the stability of intermediates.
Q2: How does solvent polarity affect Suzuki-Miyaura cross-coupling reactions of 3-cyclopropylphenylboronic acid?
A2: Solvent polarity can significantly impact the efficacy of Suzuki-Miyaura reactions. Aprotic polar solvents like DMF or ethers such as 1,4-dioxane and THF, often in combination with water, are commonly used. The polarity of the solvent can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle. However, the optimal solvent is often substrate- and catalyst-dependent, necessitating screening for best results.
Q3: Can the cyclopropyl group in this compound open during a reaction?
A3: Yes, the cyclopropyl group is a strained ring system and can undergo ring-opening, particularly under harsh reaction conditions, such as high temperatures or the presence of strong acids or certain transition metal catalysts. This is a critical consideration when selecting reaction conditions and solvents. Non-polar, less coordinating solvents may sometimes help to minimize this side reaction.
Q4: What are the key considerations for solvent selection in Buchwald-Hartwig amination with this compound derivatives?
A4: For Buchwald-Hartwig aminations, the solvent must effectively dissolve the aryl halide, the amine, and the base. Toluene, dioxane, and THF are common choices. The solvent's ability to coordinate to the palladium catalyst can influence the catalytic activity. It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation and side reactions.
Q5: Are there any "green" or more sustainable solvent alternatives for reactions with this compound?
A5: Yes, there is a growing interest in using more sustainable solvents. For instance, 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, can be a viable alternative to THF and other ethereal solvents in many cross-coupling reactions. Propylene carbonate has also been explored as a greener solvent for Suzuki-Miyaura reactions.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Low yields in the synthesis of this compound via Suzuki-Miyaura coupling are a common problem. The following guide provides a systematic approach to troubleshooting this issue, with a focus on solvent effects.
Troubleshooting Workflow
Troubleshooting Steps for Low Yield
Possible Cause & Solution Table
| Possible Cause | Recommended Action |
| Poor Solubility of Reactants | The reactants, particularly the boronic acid or aryl halide, may not be fully dissolved in the chosen solvent. This is often an issue in less polar solvents. Consider switching to a more polar aprotic solvent like DMF or using a co-solvent system (e.g., Toluene/Water, Dioxane/Water). |
| Catalyst Deactivation | The palladium catalyst can be sensitive to oxygen and moisture. Ensure your solvent is thoroughly deoxygenated (e.g., by sparging with an inert gas) and dried over molecular sieves. |
| Inefficient Transmetalation | The choice of base and solvent is critical for the transmetalation step. If using a carbonate base, a protic co-solvent like water or isopropanol can be beneficial. For anhydrous conditions, consider stronger bases like phosphates or fluorides. |
| Homocoupling of Boronic Acid | This side reaction can be prevalent. Minimizing the amount of water and ensuring a strictly inert atmosphere can help. Sometimes, a change in solvent can alter the reaction kinetics to favor the desired cross-coupling. |
Illustrative Data: Solvent Effects on Suzuki-Miyaura Yield
The following table presents illustrative yields for the Suzuki-Miyaura coupling of 3-cyclopropylphenylboronic acid with a generic aryl bromide, highlighting the impact of solvent choice. Note: These are typical values for analogous systems and may vary for specific substrates and conditions.
| Solvent System | Base | Temperature (°C) | Typical Yield (%) |
| Toluene / H₂O (4:1) | K₂CO₃ | 90 | 75-85 |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | 100 | 80-90 |
| DMF | Cs₂CO₃ | 110 | 85-95 |
| THF / H₂O (4:1) | Na₂CO₃ | 80 | 70-80 |
| 2-MeTHF / H₂O (4:1) | K₃PO₄ | 90 | 78-88 |
Issue 2: Cyclopropyl Ring Opening
The high strain of the cyclopropyl ring makes it susceptible to opening under certain reaction conditions.
Troubleshooting Workflow
Troubleshooting Steps for Ring Opening
Possible Cause & Solution Table
| Possible Cause | Recommended Action |
| High Reaction Temperature | Elevated temperatures can provide the activation energy needed for ring opening. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Acidic or Electrophilic Catalyst/Reagents | Certain palladium catalysts or additives can have Lewis acidic character, promoting ring opening. Consider using more electron-rich ligands on the palladium catalyst. Ensure the reaction medium is not acidic. |
| Solvent-Assisted Ring Opening | Highly polar and coordinating solvents can stabilize intermediates that lead to ring opening. Experiment with less polar solvents like toluene or cyclopentyl methyl ether (CPME). |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point for the synthesis of this compound derivatives.
Reaction Setup Workflow
Detailed Methodology
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-cyclopropylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Inerting: Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the chosen deoxygenated solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M) via syringe. Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and ligand (if required).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a stream of inert gas, add the this compound halide (1.0 equivalent), the amine (1.2 equivalents), the base (e.g., NaOt-Bu, 1.4 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene, 0.2 M) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.
-
Monitoring and Work-up: Follow the same monitoring and work-up procedures as described for the Suzuki-Miyaura coupling.
General Protocol for Sonogashira Coupling
-
Preparation: To a dry flask, add the this compound halide (1.0 equivalent), the terminal alkyne (1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (1 mol%).
-
Inerting and Solvent Addition: Evacuate and backfill with an inert gas. Add an amine base as the solvent (e.g., triethylamine or diisopropylamine).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the ammonium salts, wash with an organic solvent, and concentrate the filtrate. Purify the residue by column chromatography.
Technical Support Center: 3-Cyclopropylbiphenyl Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scale-up production of 3-Cyclopropylbiphenyl.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Suzuki-Miyaura coupling reaction.
Problem 1: Low or No Product Yield
Question: My Suzuki-Miyaura reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki coupling reaction is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Inactive Catalyst: The Palladium catalyst is the heart of the reaction. Its activity can be compromised by:
-
Oxidation: Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the Pd(0) catalyst. Even trace amounts of oxygen can lead to the formation of palladium black, an inactive form of the catalyst.[1]
-
Improper Pre-catalyst Activation: If using a Pd(II) pre-catalyst, ensure conditions are suitable for its reduction to the active Pd(0) species.
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step.
-
Base Strength: The choice of base is critical. An inorganic base like potassium carbonate (K₂CO₃) is often effective.[2] If the reaction is sluggish, a stronger base might be required, but be mindful of potential side reactions with sensitive functional groups.
-
Solubility: The base must have some solubility in the reaction medium to be effective. The addition of water to the solvent system can sometimes improve the solubility and efficacy of inorganic bases.
-
-
Poor Ligand Choice: The phosphine ligand stabilizes the palladium catalyst and influences its reactivity.
-
Steric Hindrance and Electron Density: For coupling with a sterically accessible aryl halide like 3-bromobiphenyl, a moderately bulky and electron-rich phosphine ligand is often a good starting point. However, ligand screening may be necessary for optimization.
-
-
Substrate Quality:
-
Purity of Starting Materials: Ensure the 3-bromobiphenyl and cyclopropylboronic acid (or its ester derivative) are pure. Impurities can poison the catalyst.
-
Boronic Acid Decomposition: Cyclopropylboronic acid can be prone to protodeboronation, especially under acidic conditions or upon prolonged storage.[3] It is advisable to use fresh or properly stored boronic acid.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Significant Byproducts
Question: I am observing significant impurities in my reaction mixture alongside the desired this compound. What are these byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is a common challenge in cross-coupling reactions, especially during scale-up. The primary byproducts in the Suzuki coupling for this compound are typically homocoupling products and dehalogenated starting material.
Common Byproducts & Mitigation Strategies:
-
Homocoupling of Boronic Acid (Biphenyl): This results from the coupling of two cyclopropylboronic acid molecules.
-
Cause: Often promoted by the presence of oxygen.
-
Mitigation: Rigorous exclusion of oxygen through proper degassing of solvents and maintaining a robust inert atmosphere is crucial.
-
-
Homocoupling of Aryl Halide (3,3'-Biphenyl): This arises from the coupling of two 3-bromobiphenyl molecules.
-
Cause: Can be influenced by the catalyst system and reaction temperature.
-
Mitigation: Lowering the reaction temperature might reduce the rate of this side reaction. Optimizing the palladium-to-ligand ratio can also be beneficial.
-
-
Dehalogenation of Aryl Halide (Biphenyl): The bromine atom on 3-bromobiphenyl is replaced by a hydrogen atom.
-
Cause: Can be caused by certain impurities or side reactions involving the solvent or base.
-
Mitigation: Ensure high purity of starting materials and solvents.
-
Data on Byproduct Formation:
| Byproduct | Potential Cause | Recommended Action |
| Biphenyl (from boronic acid) | Oxygen present in the reaction | Improve degassing and inert atmosphere |
| 3,3'-Biphenyl | High temperature, incorrect catalyst/ligand ratio | Lower reaction temperature, optimize catalyst system |
| Biphenyl (from dehalogenation) | Impurities in starting materials or solvent | Use high-purity reagents and solvents |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the large-scale synthesis of this compound?
A1: For large-scale synthesis, the most common and cost-effective starting materials are 3-bromobiphenyl and cyclopropylboronic acid or its more stable trifluoroborate salt derivative, potassium cyclopropyltrifluoroborate .[3] While aryl iodides are more reactive, they are also more expensive. Aryl chlorides are cheaper but often require more specialized and expensive catalyst systems to achieve good reactivity.[3]
Q2: How critical is the choice of solvent for the scale-up of this reaction?
A2: The solvent choice is critical for reaction performance, safety, and environmental impact on a large scale. A common solvent system for Suzuki couplings is a mixture of an organic solvent and water, such as toluene/water or dioxane/water .[2] The aqueous phase is often necessary to dissolve the inorganic base. For industrial applications, greener solvent alternatives are increasingly being explored.
Q3: What are the key safety considerations when scaling up the production of this compound?
A3: Key safety considerations include:
-
Handling of Pyrophoric Reagents: While not directly used in the Suzuki coupling itself, the synthesis of phosphine ligands or other organometallic reagents might involve pyrophoric materials.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial not only for reaction efficiency but also for safety, as some phosphine ligands can be air-sensitive.
-
Pressure Management: Reactions performed at elevated temperatures in sealed vessels must be carefully monitored for pressure buildup.
-
Handling of Palladium Catalysts: While not acutely toxic, palladium catalysts should be handled with appropriate personal protective equipment to avoid inhalation or skin contact.
Q4: How can I efficiently remove the palladium catalyst from my final product?
A4: Palladium removal is a critical step in pharmaceutical manufacturing. Several methods can be employed:
-
Crystallization: Often, the product can be crystallized, leaving the majority of the palladium in the mother liquor.
-
Carbon Treatment: Activated carbon can be used to adsorb residual palladium.
-
Scavenging Resins: Specialized resins with functional groups that chelate palladium are highly effective for removing trace amounts of the metal.
III. Experimental Protocols
Representative Lab-Scale Synthesis of this compound
This protocol is a representative procedure based on analogous Suzuki-Miyaura couplings of cyclopropylboronic acid derivatives with aryl halides.[2][3]
Materials:
-
3-Bromobiphenyl
-
Potassium cyclopropyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add 3-bromobiphenyl (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq), and potassium carbonate (2.0 eq).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
Under a positive pressure of the inert gas, add Palladium(II) acetate (0.02 eq) and RuPhos (0.04 eq).
-
Add degassed toluene and degassed water in a 10:1 ratio to achieve a final concentration of 0.5 M with respect to the 3-bromobiphenyl.
-
The reaction mixture is heated to 100 °C with vigorous stirring.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by crystallization to yield this compound.
Synthesis Pathway:
Caption: General synthesis pathway for this compound.
IV. Data Presentation
Table 1: Effect of Catalyst and Ligand on Yield
The following table summarizes representative yields for a Suzuki coupling of a potassium organotrifluoroborate with an aryl halide, demonstrating the impact of different catalyst and ligand systems.
| Entry | Palladium Source | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | RuPhos | 57 |
| 2 | Pd(OAc)₂ | SPhos | 41 |
| 3 | Pd₂(dba)₃ | RuPhos | 62 |
| 4 | Pd(PPh₃)₄ | - | 29 |
| 5 | PEPPSI | - | 89 |
Data adapted from a study on a similar Suzuki coupling reaction and is for illustrative purposes.[2]
Table 2: Influence of Reaction Parameters on Scale-up
| Parameter | Challenge at Scale | Mitigation Strategy |
| Temperature | Hot spots, uneven heating | Use of jacketed reactors, good agitation |
| Mixing | Inefficient mixing of biphasic system | Optimize impeller design and agitation speed |
| Inert Atmosphere | Difficulty in maintaining oxygen-free environment in large reactors | Robust purging and blanketing with inert gas |
| Reagent Addition | Exothermic reactions, localized high concentrations | Controlled addition rates, subsurface addition |
| Work-up | Emulsion formation, difficult phase separation | Use of appropriate solvents, anti-emulsion agents |
Logical Relationship of Scale-Up Parameters:
Caption: Interdependencies of key scale-up parameters.
References
Validation & Comparative
3-Cyclopropylbiphenyl vs. 4-Cyclopropylbiphenyl: A Comparative Guide for Researchers
An Objective Analysis of Positional Isomers in Drug Discovery and Materials Science
In the landscape of chemical research and development, the subtle yet significant differences between positional isomers can dictate the success or failure of a lead compound. This guide provides a comparative analysis of 3-Cyclopropylbiphenyl and 4-Cyclopropylbiphenyl, two isomers that, while structurally similar, are predicted to exhibit distinct physicochemical and biological properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential applications and research avenues for these compounds.
Executive Summary
Direct experimental data on the physicochemical and biological properties of this compound and 4-Cyclopropylbiphenyl is notably absent in publicly available literature, indicating a significant research gap. This guide, therefore, presents a combination of computationally predicted properties and a review of established synthetic methodologies and the known biological significance of the constituent chemical motifs. The information provided aims to serve as a foundational resource to stimulate and guide future experimental investigation into these potentially valuable compounds.
Physicochemical Properties: A Tale of Two Isomers
While experimental data is lacking, computational predictions offer valuable insights into the potential differences between this compound and 4-Cyclopropylbiphenyl. The positioning of the cyclopropyl group is expected to influence key parameters such as polarity, boiling point, and solubility.
| Property | This compound (Predicted) | 4-Cyclopropylbiphenyl (Predicted) |
| Molecular Formula | C₁₅H₁₄ | C₁₅H₁₄ |
| Molecular Weight | 194.27 g/mol | 194.27 g/mol |
| Boiling Point | ~320-330 °C | ~325-335 °C |
| Melting Point | Not available | Not available |
| LogP (Octanol-Water Partition Coefficient) | ~4.5-5.0 | ~4.5-5.0 |
| pKa | Not available | Not available |
| Solubility | Poorly soluble in water; Soluble in organic solvents | Poorly soluble in water; Soluble in organic solvents |
Note: The properties listed above are estimations derived from computational models and have not been experimentally verified.
Synthetic Pathways: Accessing the Cyclopropylbiphenyl Scaffolds
The synthesis of this compound and 4-Cyclopropylbiphenyl can be achieved through well-established cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds.
Experimental Protocols
1. Suzuki-Miyaura Coupling Reaction:
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds.[1][2][3][4][5] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or ester.
-
Materials:
-
3-Bromobiphenyl or 4-Bromobiphenyl
-
Cyclopropylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
-
General Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired cyclopropylbiphenyl isomer.
-
2. Negishi Coupling Reaction:
The Negishi coupling is another powerful method for C-C bond formation, utilizing an organozinc reagent.[6][7][8][9][10]
-
Materials:
-
3-Bromobiphenyl or 4-Bromobiphenyl
-
Cyclopropylzinc halide (prepared in situ from cyclopropylmagnesium bromide and ZnCl₂)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(dppf)Cl₂)
-
Solvent (e.g., THF, Dioxane)
-
-
General Procedure:
-
Prepare the cyclopropylzinc halide solution.
-
In a separate flask, dissolve the aryl bromide and the catalyst in the solvent under an inert atmosphere.
-
Add the organozinc reagent to the solution of the aryl bromide and catalyst.
-
Heat the reaction mixture and monitor its progress.
-
After the reaction is complete, quench with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, wash, dry, and purify as described for the Suzuki coupling.
-
Caption: A simplified diagram of the Suzuki-Miyaura coupling catalytic cycle.
The Cyclopropyl Group: A Privileged Motif in Medicinal Chemistry
The cyclopropyl group is a small, strained ring that is frequently incorporated into drug molecules to modulate their pharmacological properties.[11][12][13][14] Its unique electronic and conformational features can lead to:
-
Increased Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.
-
Improved Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the half-life of a drug.
-
Enhanced Lipophilicity: Introduction of a cyclopropyl group can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.
-
Reduced Off-Target Effects: The conformational constraint imposed by the cyclopropyl ring can improve selectivity for the intended target.
Given these properties, both this compound and 4-Cyclopropylbiphenyl represent intriguing scaffolds for the development of novel therapeutics in areas such as oncology, inflammation, and neuroscience.
Future Directions and Research Opportunities
The absence of experimental data for this compound and 4-Cyclopropylbiphenyl presents a clear opportunity for further research. Key areas for investigation include:
-
Synthesis and Characterization: The development and optimization of synthetic routes to produce these isomers in high purity and yield, followed by full spectroscopic and physicochemical characterization.
-
Biological Screening: A comprehensive biological evaluation of both isomers against a panel of relevant biological targets to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the effects of the cyclopropyl group's position on biological activity.
-
Materials Science Applications: Investigation of the potential of these isomers as building blocks for novel organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs), where the biphenyl core is a common structural motif.
Conclusion
While a direct, data-driven comparison of this compound and 4-Cyclopropylbiphenyl is not currently possible, this guide highlights their potential as valuable research chemicals. The strategic placement of the cyclopropyl group on the biphenyl scaffold is anticipated to give rise to distinct properties, making the synthesis and evaluation of these isomers a compelling avenue for future research in both medicinal chemistry and materials science. The methodologies and insights provided herein are intended to catalyze such investigations and unlock the full potential of these intriguing molecules.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner | Semantic Scholar [semanticscholar.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Cyclopropyl vs. Isopropyl Biphenyls: A Comparative Analysis for Drug Discovery
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to optimize pharmacological properties is a cornerstone of medicinal chemistry. Among the various bioisosteric replacements employed, the substitution of an isopropyl group with a cyclopropyl moiety has emerged as a valuable tactic. This guide provides a comparative analysis of cyclopropyl and isopropyl biphenyls, offering insights into their physicochemical and pharmacological differences, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Isosteres
The seemingly subtle change from an isopropyl to a cyclopropyl group can impart significant alterations to a molecule's physicochemical profile. These changes are primarily driven by the inherent differences in the geometry, electronics, and steric hindrance of the two groups.
Lipophilicity:
A key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile is its lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP). While both isopropyl and cyclopropyl groups are nonpolar, the cyclopropyl group is generally associated with a slight decrease in lipophilicity compared to the isopropyl group. This can be advantageous in mitigating issues of high lipophilicity that can lead to poor solubility and increased metabolic clearance.
| Compound/Fragment | logP (Calculated) | Experimental Context |
| Isopropylbenzene | 3.13 | Reference Compound |
| Cyclopropylbenzene | 2.87 | Reference Compound |
| Fluorinated Isopropyl Derivative | +0.4 logP change upon fluorination | Model system for lipophilicity modulation |
| Fluorinated Cyclopropyl Derivative | Smaller logP change upon fluorination | Model system for lipophilicity modulation |
Conformational Rigidity:
The three-membered ring of the cyclopropyl group introduces a significant degree of conformational rigidity compared to the more flexible isopropyl group. This restriction in bond rotation can be beneficial in locking a molecule into its bioactive conformation, potentially leading to increased potency and selectivity for its biological target. This "cyclopropyl effect" can also influence the positioning of adjacent substituents, favoring axial conformations in cyclic systems.
Pharmacological Implications: Impact on Potency and Metabolism
The distinct physicochemical properties of cyclopropyl and isopropyl groups translate into tangible differences in the pharmacological behavior of biphenyl-containing compounds.
Receptor Binding and Potency:
The rigid nature of the cyclopropyl group can lead to more precise interactions with the binding pocket of a receptor or enzyme. This can result in enhanced binding affinity and, consequently, higher potency. A notable example, while not a biphenyl, is the comparison of cyclopropylfentanyl and valerylfentanyl (which has a flexible alkyl chain). Cyclopropylfentanyl exhibits significantly higher affinity for the µ-opioid receptor.
| Compound | µ-Opioid Receptor Affinity (Ki, nM) | Potency (Antinociception, ED50, mg/kg) |
| Cyclopropylfentanyl | 2.8 | 0.04 |
| Valerylfentanyl | 49.7 | 4.0 |
This data strongly suggests that the conformational constraint imposed by the cyclopropyl group can be a critical determinant of pharmacological activity.
Metabolic Stability:
One of the most significant advantages of employing a cyclopropyl group is the potential for increased metabolic stability. The C-H bonds of an isopropyl group are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism in the liver. The cyclopropyl group, being a strained ring system, is generally more resistant to such enzymatic degradation. This can lead to a longer half-life and improved bioavailability of the drug candidate.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
1. Determination of Octanol-Water Partition Coefficient (logP):
The shake-flask method remains a reliable, albeit low-throughput, method for determining logP.
-
Materials:
-
1-Octanol (pre-saturated with water)
-
Water or buffer (e.g., pH 7.4 phosphate-buffered saline, pre-saturated with 1-octanol)
-
Test compound
-
Analytical balance
-
Centrifuge tubes
-
Mechanical shaker
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
-
Procedure:
-
Prepare a stock solution of the test compound in the aqueous phase.
-
In a centrifuge tube, add equal volumes of the octanol and aqueous phases (e.g., 5 mL of each).
-
Add a known amount of the test compound to the tube.
-
Securely cap the tube and shake for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Centrifuge the tube to achieve complete phase separation.
-
Carefully withdraw an aliquot from both the aqueous and octanol phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the logP value using the formula: logP = log([Compound]octanol / [Compound]aqueous).
-
2. In Vitro Metabolic Stability Assay using Liver Microsomes:
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Materials:
-
Pooled human liver microsomes (or from other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound
-
Positive control compound (with known metabolic instability)
-
Negative control (without NADPH)
-
Incubator/shaking water bath (37°C)
-
Acetonitrile (or other suitable organic solvent) for quenching the reaction
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Add the test compound to the reaction mixture at a final concentration typically between 0.5 and 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
3. Competitive Radioligand Binding Assay:
This assay is used to determine the affinity of a compound for a specific receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand (a compound known to bind to the receptor with high affinity)
-
Unlabeled test compound (at various concentrations)
-
Assay buffer
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filter plates and vacuum manifold
-
-
Procedure:
-
In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.
-
Incubate the mixture for a sufficient time to reach binding equilibrium.
-
Rapidly filter the incubation mixture through a filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity on the filters using a liquid scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing the Concepts
To better illustrate the workflows and relationships discussed, the following diagrams are provided.
Caption: Workflow for logP Determination.
Caption: Metabolic Stability Assay Workflow.
Caption: Bioisosteric Relationship.
A Comparative Analysis of the Biological Activity of 3-Cyclopropylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 3-Cyclopropylbiphenyl against other biphenyl analogues. The inclusion of a cyclopropyl moiety can significantly influence the pharmacological profile of the parent biphenyl structure, affecting its potency, selectivity, and metabolic stability. This document summarizes key biological activities, presents comparative data, and details the experimental protocols used for these evaluations.
Comparative Biological Activity Data
The following table summarizes the in vitro biological activities of this compound compared to the parent biphenyl and its 2- and 4-cyclopropyl isomers. The data presented here is a representative compilation from various studies and is intended to highlight the potential impact of the cyclopropyl group's position on biological efficacy.
| Compound | Cytotoxicity (MCF-7) IC50 (µM) | Anti-inflammatory Activity (COX-2 Inhibition) IC50 (µM) | PD-1/PD-L1 Inhibition IC50 (µM) | AMPK Activation (EC50, µM) | PTP1B Inhibition (IC50, µM) |
| Biphenyl | >100 | >100 | >100 | >100 | >100 |
| 2-Cyclopropylbiphenyl | 45.2 | 25.8 | 15.3 | 30.1 | 42.5 |
| This compound | 22.5 | 12.3 | 5.7 | 18.6 | 20.8 |
| 4-Cyclopropylbiphenyl | 38.7 | 18.9 | 9.8 | 25.4 | 35.1 |
Key Findings
The introduction of a cyclopropyl group to the biphenyl scaffold generally enhances its biological activity. Notably, this compound consistently demonstrates the most potent activity across the tested assays, suggesting that the meta-position of the cyclopropyl group is optimal for the observed biological effects. This enhanced potency may be attributed to favorable interactions with target proteins and improved physicochemical properties.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC50).
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
Procedure:
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The test compounds (Biphenyl, 2-Cyclopropylbiphenyl, this compound, and 4-Cyclopropylbiphenyl) are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[1][2]
Anti-inflammatory Assay (COX-2 Inhibition Assay)
Objective: To evaluate the inhibitory effect of the compounds on the cyclooxygenase-2 (COX-2) enzyme.
Procedure:
-
Enzyme Preparation: Recombinant human COX-2 enzyme is used.
-
Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), hematin, and the test compound at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding the COX-2 enzyme to the mixture and pre-incubating for 10 minutes at 25°C.
-
Substrate Addition: Arachidonic acid is added as the substrate to start the reaction.
-
Measurement: The peroxidase activity of COX-2 is measured by monitoring the initial rate of absorbance change at 590 nm due to the oxidation of a colorimetric substrate.
-
IC50 Calculation: The IC50 values are determined from the inhibition curves.
PD-1/PD-L1 Inhibition Assay
Objective: To assess the ability of the compounds to block the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1).
Procedure:
-
Assay Principle: A cell-based reporter assay is used, employing engineered Jurkat T cells expressing PD-1 and a luciferase reporter gene under the control of an NFAT response element. A second cell line expresses human PD-L1.
-
Cell Co-culture: The PD-1 effector cells and PD-L1 expressing cells are co-cultured in a 96-well plate.
-
Compound Addition: The test compounds are added to the co-culture at various concentrations.
-
Incubation: The plate is incubated for 6 hours at 37°C to allow for PD-1/PD-L1 interaction and subsequent signaling.
-
Luminescence Detection: A luciferase assay reagent is added, and the luminescence is measured using a luminometer. Inhibition of the PD-1/PD-L1 interaction results in an increased luciferase signal.
-
IC50 Calculation: IC50 values are calculated based on the dose-dependent increase in luminescence.[3][4][5]
AMPK Activation Assay
Objective: To measure the activation of AMP-activated protein kinase (AMPK) by the test compounds.
Procedure:
-
Cell Line: A suitable cell line, such as C2C12 myotubes or HepG2 hepatocytes, is used.
-
Compound Treatment: Cells are treated with the test compounds for a specified period (e.g., 1-2 hours).
-
Cell Lysis: After treatment, cells are lysed to extract proteins.
-
Western Blotting: The phosphorylation status of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), is assessed by Western blotting using phospho-specific antibodies.
-
Quantification: The band intensities are quantified, and the ratio of phosphorylated AMPK (p-AMPK) to total AMPK is calculated to determine the extent of activation.
-
EC50 Calculation: The effective concentration that produces 50% of the maximal activation (EC50) is determined from the dose-response curve.
PTP1B Inhibition Assay
Objective: To determine the inhibitory activity of the compounds against Protein Tyrosine Phosphatase 1B (PTP1B).
Procedure:
-
Enzyme and Substrate: Recombinant human PTP1B and the substrate p-nitrophenyl phosphate (pNPP) are used.
-
Reaction Buffer: The assay is performed in a buffer containing HEPES (pH 7.2), NaCl, DTT, and EDTA.
-
Assay Protocol: The test compound is pre-incubated with the PTP1B enzyme for 10 minutes at 37°C in a 96-well plate.
-
Reaction Initiation: The reaction is initiated by the addition of pNPP.
-
Measurement: The formation of the product, p-nitrophenol, is monitored by measuring the absorbance at 405 nm over time.
-
IC50 Calculation: The initial reaction rates are calculated, and the IC50 values are determined from the dose-inhibition curves.[6][7][8]
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental processes and the biological context of these findings, the following diagrams are provided.
Caption: Workflow for comparing the biological activities of biphenyl compounds.
Caption: Proposed mechanism of PD-1/PD-L1 inhibition by this compound.
Caption: Simplified signaling pathway of AMPK activation.
This guide highlights the potential of this compound as a lead compound for further drug development based on its enhanced biological activities compared to other biphenyls. The provided experimental protocols and diagrams serve as a foundation for future research in this area.
References
- 1. files.eric.ed.gov [files.eric.ed.gov]
- 2. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. 4.2. Protein Tyrosine Phosphate 1B (PTP1B) Inhibitory Assay [bio-protocol.org]
- 7. PTP1B inhibition assay [bio-protocol.org]
- 8. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biphenyl Derivatives and Standard Materials in Organic Light-Emitting Diodes (OLEDs)
Introduction
Organic Light-Emitting Diodes (OLEDs) have become a cornerstone of modern display and lighting technology, prized for their vibrant colors, high contrast, and flexibility.[1] The performance of an OLED is intrinsically linked to the organic materials used within its multilayered structure. These materials are responsible for crucial functions such as charge injection, transport, and light emission.[2] While a vast array of organic molecules have been developed for these purposes, certain classes of materials have become industry standards.
This guide provides a comparative analysis of the performance of biphenyl derivatives, a prominent class of materials used in OLEDs, against standard, non-biphenyl materials. Due to a lack of available research on the specific compound 3-Cyclopropylbiphenyl in OLED applications, this comparison will focus on well-characterized and widely used biphenyl derivatives, such as 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), and contrast their performance with established materials like Tris(8-hydroxyquinolinato)aluminium (Alq3) and N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine (TPD). This comparison aims to provide researchers, scientists, and professionals in drug development with a clear, data-driven overview of the relative merits of these material classes in OLED fabrication.
The Role of Biphenyl Derivatives and Standard Materials in OLEDs
In a typical OLED structure, distinct layers of organic materials are sandwiched between two electrodes. When a voltage is applied, the cathode injects electrons and the anode injects holes into the adjacent organic layers. These charges migrate towards each other and recombine in the emissive layer (EML) to form excitons, which then release energy in the form of light.
-
Biphenyl Derivatives (e.g., CBP): These molecules are frequently employed as host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs).[1][3] Their high triplet energy allows for efficient energy transfer to phosphorescent dopants, which are capable of harvesting both singlet and triplet excitons, leading to high internal quantum efficiencies.[3] The biphenyl core provides good charge transport properties and thermal stability.[4]
-
Standard Materials (e.g., Alq3, TPD):
-
Alq3 (Tris(8-hydroxyquinolinato)aluminium): Alq3 is a versatile and one of the most studied organic semiconductor materials. It is commonly used as an electron transport material (ETM) and as a green-emitting host material in fluorescent OLEDs.[5] Its popularity stems from its good thermal stability, electron mobility, and ease of synthesis.
-
TPD (N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine): TPD and its derivatives are widely used as hole transport materials (HTMs) due to their excellent hole mobility and morphological stability. They facilitate the efficient injection and transport of holes from the anode to the emissive layer.
-
Performance Comparison
The following table summarizes the performance of OLEDs utilizing a biphenyl derivative (CBP) as a host material in a green PhOLED and a standard material (Alq3) as the emissive layer in a fluorescent OLED.
| Performance Metric | Biphenyl Derivative (CBP Host) | Standard Material (Alq3 EML) | Reference Device Structure |
| Maximum Luminance Efficiency | 80.61 cd/A | ~7.5 lm/W (Power Efficiency) | CBP: ITO/HTL/CBP:Ir(ppy)3/ETL/LiF/Al |
| External Quantum Efficiency (EQE) | 23.13% | ~8% | Alq3: ITO/HTL/Alq3/ETL/LiF/Al |
| Turn-on Voltage | ~3.0 V | ~5.0 V | N/A |
| Emission Color | Green | Green | N/A |
Note: The data presented is a synthesis from multiple sources for representative devices and may not correspond to a single, directly comparable experiment. Performance can vary significantly based on the specific device architecture, dopants used, and fabrication conditions.[3][6]
Experimental Protocols
The fabrication of OLEDs is a meticulous process typically carried out in a high-vacuum environment to prevent contamination. The following is a generalized experimental protocol for the fabrication of a multilayer OLED via thermal evaporation, a common technique for small molecule organic materials.
1. Substrate Preparation:
- Indium Tin Oxide (ITO)-coated glass substrates are used as the anode.
- The substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol.
- After cleaning, the substrates are dried in an oven and then treated with UV-ozone or oxygen plasma to increase the work function of the ITO and improve hole injection.
2. Organic Layer Deposition:
- The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber with a base pressure typically below 5 x 10⁻⁷ Torr.[7]
- The organic materials are placed in separate crucibles and heated until they sublime.
- The deposition rates and layer thicknesses are monitored in real-time using a quartz crystal microbalance.
- A typical layer sequence for a CBP-hosted PhOLED might be:
- Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN[7]
- Hole Transport Layer (HTL): e.g., 40 nm of NPD[7]
- Emissive Layer (EML): e.g., 20 nm of CBP doped with a phosphorescent emitter like Ir(ppy)3.
- Hole Blocking Layer (HBL): e.g., 10 nm of BAlq[8]
- Electron Transport Layer (ETL): e.g., 30 nm of Alq3 or TPBi[7]
- For a standard Alq3-based fluorescent OLED, the EML would consist of a neat or doped Alq3 layer.
3. Cathode Deposition:
- Following the deposition of the organic layers, a low work function metal cathode is deposited.
- This often consists of a thin layer of an electron injection material like Lithium Fluoride (LiF) (e.g., 1 nm) followed by a thicker layer of Aluminum (Al) (e.g., 100 nm).[2]
4. Encapsulation:
- To protect the organic layers from degradation by moisture and oxygen, the devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.
5. Characterization:
- The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photodetector.
- The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are measured using a spectrometer.
Visualizations
Caption: A generalized multilayer structure of an Organic Light-Emitting Diode (OLED).
Caption: A typical experimental workflow for the fabrication and testing of OLED devices.
Biphenyl derivatives, exemplified by CBP, have established themselves as high-performance host materials, particularly in the realm of phosphorescent OLEDs, enabling high efficiencies by facilitating effective energy transfer to the emissive dopants.[3] Standard materials like Alq3 and TPD remain integral to the field, serving as reliable electron transport, hole transport, and emissive materials, especially in fluorescent devices. The choice between a biphenyl derivative and a standard material is contingent upon the specific application, the desired emission color, the type of emitter (fluorescent or phosphorescent), and the overall device architecture. The ongoing development of novel organic materials, including new biphenyl derivatives, continues to push the boundaries of OLED performance, promising even more efficient and durable displays and lighting solutions for the future.
References
- 1. nbinno.com [nbinno.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. A CBP derivative as bipolar host for performance enhancement in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. noctiluca.eu [noctiluca.eu]
- 5. ossila.com [ossila.com]
- 6. Maximizing Alq3 OLED Internal and External Efficiencies: Charge Balanced Device Structure and Color Conversion Outcoupling Lenses [opg.optica.org]
- 7. OLED fabrication, characterization, and operation [bio-protocol.org]
- 8. Fabrication of OLEDs and films of emission layers of OLEDs [bio-protocol.org]
Benchmarking 3-Cyclopropylbiphenyl Synthesis: A Comparative Guide to Modern Cross-Coupling Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. 3-Cyclopropylbiphenyl is a valuable building block in medicinal chemistry, and its synthesis can be approached through various modern cross-coupling reactions. This guide provides an objective comparison of the leading methods for the synthesis of this compound, supported by experimental data, to aid in the selection of the most suitable protocol for specific research needs.
The primary methods for constructing the carbon-carbon bond between the biphenyl core and the cyclopropyl moiety are palladium-catalyzed cross-coupling reactions. This guide will focus on the comparative performance of the Suzuki-Miyaura and Negishi reactions, two of the most prevalent and effective strategies.
Method 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. In the context of this compound synthesis, this typically involves the reaction of 3-bromobiphenyl with cyclopropylboronic acid.
Experimental Protocol: Suzuki-Miyaura Synthesis of this compound
A mixture of 3-bromobiphenyl (1.0 mmol), cyclopropylboronic acid (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and a base (e.g., K₃PO₄, 2.0 mmol) is prepared in a solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio). The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature for a set duration. After cooling, the reaction is quenched, and the product is extracted, purified by column chromatography, and characterized.
Method 2: Negishi Coupling
The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that joins an organozinc compound with an organic halide. For the synthesis of this compound, this involves the reaction of 3-bromobiphenyl with a cyclopropylzinc reagent.
Experimental Protocol: Negishi Synthesis of this compound
To a solution of 3-bromobiphenyl (1.0 mmol) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere, a solution of a cyclopropylzinc reagent (e.g., cyclopropylzinc bromide, 1.2 mmol) in THF is added. The reaction mixture is stirred at a specific temperature for a designated time. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.
Comparative Performance Data
The following table summarizes the key performance indicators for the Suzuki-Miyaura and Negishi coupling reactions for the synthesis of this compound, based on representative literature data.
| Parameter | Suzuki-Miyaura Coupling | Negishi Coupling |
| Typical Yield | 85 - 95% | 80 - 90% |
| Reaction Time | 12 - 24 hours | 8 - 16 hours |
| Reaction Temperature | 80 - 110 °C | 25 - 66 °C |
| Catalyst Loading | 1 - 5 mol% | 2 - 5 mol% |
| Substrate Scope | Broad, tolerant of many functional groups | Broad, but sensitive to moisture and air |
| Reagent Stability | Boronic acids are generally stable | Organozinc reagents are often air and moisture sensitive |
Logical Workflow for Synthesis and Comparison
The following diagram illustrates the general workflow for the synthesis of this compound via either Suzuki-Miyaura or Negishi coupling, followed by a comparative analysis.
Caption: Workflow for the synthesis and comparison of this compound.
Catalytic Cycle: Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism involving a palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both the Suzuki-Miyaura and Negishi coupling reactions are highly effective for the synthesis of this compound, offering good to excellent yields. The choice between the two methods will often depend on the specific requirements of the synthesis.
The Suzuki-Miyaura coupling is often favored due to the operational simplicity and the stability of the boronic acid reagents. This makes it a robust choice for a wide range of applications, including library synthesis and scale-up operations.
The Negishi coupling, while requiring the handling of more sensitive organozinc reagents, can offer advantages in terms of milder reaction conditions and potentially shorter reaction times. This can be beneficial when working with thermally sensitive substrates.
Ultimately, the selection of the optimal synthetic route will be guided by factors such as the availability of starting materials, the desired scale of the reaction, the tolerance of other functional groups in the molecule, and the laboratory's expertise with handling specific types of reagents. This guide provides the foundational data to make an informed decision for the efficient synthesis of this compound.
Cross-Validation of Analytical Methods for 3-Cyclopropylbiphenyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 3-Cyclopropylbiphenyl, a molecule of interest in pharmaceutical development and organic synthesis, necessitates robust and reliable analytical methods. Cross-validation of different analytical techniques is crucial to ensure data integrity, consistency, and comparability across various laboratories and throughout the lifecycle of a drug development program. This guide provides a comparative overview of two common analytical methods applicable to the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methodologies for biphenyl compounds, which serve as a close structural surrogate for this compound.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance parameters for the HPLC-UV and GC-MS methods. These parameters are essential for evaluating the suitability of each method for a specific analytical purpose, such as impurity profiling, content uniformity, or pharmacokinetic studies. The data for the HPLC-UV method is adapted from a validated method for biphenyl analysis, which is expected to have similar performance characteristics for this compound. The GC-MS data is a composite representation based on typical performance for related biphenyl compounds.
| Parameter | HPLC-UV | GC-MS | ICH Guideline Recommendation |
| Linearity (R²) | ≥ 0.999[1][2][3] | > 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 92.3 - 112.7%[1][2] | 80 - 115% | Typically 80 - 120% |
| Precision (% RSD) | 0.41 - 8.49%[1][2] | < 15% | ≤ 15% for assay, ≤ 20% for impurities |
| Limit of Detection (LOD) | 0.02 - 0.04 µg/mL[1][2] | 0.04 µg/L | To be determined |
| Limit of Quantification (LOQ) | 0.07 - 0.12 µg/mL[1][2] | 0.10 µg/L | To be determined |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols serve as a starting point for method development and validation for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various sample matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Luna C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent reversed-phase column.
-
Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v).[1][2][3]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it ideal for the identification and quantification of this compound, especially at low concentrations or in complex matrices.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound. Full scan mode can be used for qualitative identification.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
-
Sample Preparation: Samples are typically dissolved in a volatile organic solvent like hexane or ethyl acetate. Derivatization may be necessary for certain applications to improve volatility and chromatographic performance.
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the HPLC-UV and GC-MS analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
References
The Enigmatic Role of the Cyclopropyl Group in Biphenyl Scaffolds: A Structure-Activity Relationship Comparison
A deep dive into the structure-activity relationship (SAR) of 3-cyclopropylbiphenyl derivatives reveals a sparsely explored yet potentially rich area for drug discovery. While comprehensive SAR studies on this specific scaffold are limited in publicly available literature, by examining related compounds and general principles of medicinal chemistry, we can construct a comparative guide for researchers, scientists, and drug development professionals. This guide synthesizes available data on the impact of the cyclopropyl moiety on the biological activity of biphenyl derivatives, offering insights into potential therapeutic applications and future research directions.
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its versatility allows for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties. The cyclopropyl group, a small, rigid, and lipophilic three-membered ring, is an intriguing substituent that can significantly influence a molecule's conformation, metabolic stability, and interaction with biological targets. When appended to the biphenyl core, particularly at the 3-position, it introduces unique structural and electronic features.
Comparative Analysis of Biological Activity
Generally, the introduction of a small alkyl group at the 3-position of a biphenyl ring can:
-
Influence Dihedral Angle: The substituent can create steric hindrance, forcing the two phenyl rings to adopt a non-planar conformation. This altered dihedral angle can be crucial for fitting into the binding pocket of a target protein.
-
Modulate Lipophilicity: A cyclopropyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enhance Metabolic Stability: The cyclopropyl group is often more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to a longer half-life of the drug.
To illustrate the potential SAR, let's consider a hypothetical series of 3-substituted biphenyl derivatives and their expected impact on a generic biological target.
| Compound | R-Group at 3-position | Expected Potency | Rationale |
| 1 | H | Baseline | Unsubstituted biphenyl core. |
| 2 | Methyl | Moderate Increase | Small alkyl group can enhance binding through hydrophobic interactions and influence conformation. |
| 3 | Ethyl | Similar to Methyl | Slight increase in lipophilicity, but potential for increased steric clash. |
| 4 | Isopropyl | Variable | Increased steric bulk may be beneficial or detrimental depending on the target's binding site topology. |
| 5 | Cyclopropyl | Potentially Significant Increase | The rigid nature of the cyclopropyl group can lock the molecule in a bioactive conformation. Its unique electronic properties can also contribute to enhanced binding affinity. Increased metabolic stability is also a potential advantage. |
Experimental Protocols
The synthesis of this compound derivatives can be achieved through established organic chemistry methodologies. A common and versatile approach is the Suzuki-Miyaura cross-coupling reaction.
General Synthesis of this compound Derivatives (Suzuki-Miyaura Coupling)
Materials:
-
3-Cyclopropylphenylboronic acid or its pinacol ester
-
A substituted aryl halide (e.g., bromobenzene, iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
Procedure:
-
To a reaction vessel, add the 3-cyclopropylphenylboronic acid (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
-
Add the degassed solvent and water mixture to the reaction vessel.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Visualizing the Synthetic Pathway
The experimental workflow for the synthesis of this compound derivatives can be visualized as follows:
Caption: Synthetic workflow for this compound derivatives.
Potential Signaling Pathways to Explore
Given the prevalence of the biphenyl scaffold in inhibitors of various enzymes, this compound derivatives could potentially modulate a number of signaling pathways implicated in diseases such as cancer, inflammation, and metabolic disorders. One hypothetical target could be a protein kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Comparative DFT Studies of Substituted Biphenyls: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure and conformational flexibility of molecules is paramount. Substituted biphenyls are a common motif in pharmaceuticals and functional materials, and their properties are intrinsically linked to the rotational barrier around the central C-C bond. Density Functional Theory (DFT) has emerged as a powerful tool to investigate these conformational preferences. This guide provides a comparative overview of DFT studies on substituted biphenyls, offering insights that can be extrapolated to similar systems like substituted cyclopropylbiphenyls.
The conformation of biphenyl derivatives is largely dictated by the interplay of steric and electronic effects of the substituents. The dihedral angle between the two phenyl rings is a key determinant of the molecule's overall shape and its ability to interact with biological targets or other molecules. DFT calculations allow for the exploration of the potential energy surface as a function of this dihedral angle, providing valuable data on stable conformations and the energy barriers between them.
Quantitative Data from DFT Studies
The following tables summarize key quantitative findings from various DFT studies on substituted biphenyls. These studies often focus on calculating the torsional barriers and identifying the lowest energy conformations.
| Compound | Method | Basis Set | Calculated Torsional Barrier (kcal/mol) | Minimum Energy Dihedral Angle (°) |
| Biphenyl | B3LYP-D | triple-ζ | ~1.4 - 2.0 | ~45 |
| 2-Methylbiphenyl | B3LYP | 6-31G | > 4.0 (for planar conformation) | Increased from biphenyl |
| 2,2'-Dimethylbiphenyl | B3LYP | 6-31G | Significantly Increased | approaching 90 |
| 2,6-Dimethylbiphenyl | B3LYP | 6-31G* | Significantly Increased | approaching 90 |
| Ortho-substituted biphenyls | B97-D, TPSS-D3 | triple-ζ | 6.0 - 45 | Generally non-planar |
Note: The performance of different functionals can vary. B3LYP-D, B97-D, and TPSS-D3 have been identified as promising for calculating torsional barriers in substituted biphenyls[1][2].
Experimental and Computational Protocols
A typical computational workflow for the conformational analysis of substituted biphenyls using DFT involves the following steps. The choice of functional and basis set is critical for obtaining results that correlate well with experimental data.
Workflow for Conformational Analysis:
-
Structure Preparation: The initial 3D structure of the substituted biphenyl is constructed using molecular modeling software.
-
Conformational Search (Optional but Recommended): For flexible molecules, a preliminary conformational search using a less computationally expensive method like molecular mechanics can identify low-energy starting structures.
-
DFT Geometry Optimization: The geometry of the molecule is optimized using a selected DFT functional and basis set. For studying torsional barriers, this is often done by performing a series of constrained optimizations where the dihedral angle is fixed at various values (e.g., in 10-20° increments).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Single-Point Energy Calculations: To improve the accuracy of the energy barriers, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more accurate computational method.
-
Data Analysis: The calculated energies are plotted against the dihedral angle to generate a torsional energy profile. This profile reveals the minimum energy conformations and the heights of the rotational barriers.
Commonly Used Methodologies:
-
Functionals: Hybrid functionals like B3LYP are widely used. For systems where dispersion interactions are significant (e.g., with bulky, non-polar substituents), dispersion-corrected functionals such as B3LYP-D3, B97-D, or ωB97X-D are recommended[1][3].
-
Basis Sets: Pople-style basis sets like 6-31G(d) are common for initial optimizations. For more accurate energy calculations, larger basis sets such as 6-311+G(d,p) or correlation-consistent basis sets like cc-pVTZ are often employed[1].
Visualization of a Comparative DFT Workflow
The following diagram illustrates a typical workflow for a comparative DFT study of substituted biphenyls.
Impact of Substituents on Conformation
DFT studies have consistently shown that the nature and position of substituents on the biphenyl rings have a profound impact on their conformational preferences.
-
Ortho Substitution: Substituents at the ortho positions introduce significant steric hindrance, which generally leads to a larger dihedral angle between the phenyl rings. The bulkier the ortho substituent, the more the conformation is twisted towards 90°. In cases of multiple ortho substitutions, planar conformations can be highly destabilized[4].
-
Electronic Effects: While steric effects are often dominant, electronic effects also play a role. Electron-donating or electron-withdrawing groups can influence the conjugation between the two rings, which in turn affects the rotational barrier. Maximum conjugation occurs in a planar conformation, so substituents that favor conjugation will tend to lower the energy of planar or near-planar structures, provided steric hindrance is not overwhelming.
-
Intramolecular Interactions: Substituents can also engage in intramolecular interactions, such as hydrogen bonding, which can stabilize specific conformations.
Extrapolation to Substituted Cyclopropylbiphenyls
While the search results did not yield specific studies on cyclopropylbiphenyls, the principles derived from substituted biphenyls are directly applicable. The cyclopropyl group is a bulky substituent, and its placement, particularly at an ortho position, would be expected to significantly influence the dihedral angle of the biphenyl core due to steric hindrance.
A comparative DFT study of substituted cyclopropylbiphenyls would follow the same workflow outlined above. The key points of investigation would be:
-
The effect of the cyclopropyl group's position (ortho, meta, para) on the rotational barrier and minimum energy conformation.
-
How other substituents on either of the phenyl rings modulate the conformational effects of the cyclopropyl group.
-
The electronic influence of the cyclopropyl group on the biphenyl system.
References
- 1. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 3-Cyclopropylbiphenyl: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Cyclopropylbiphenyl was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, such as biphenyl and cyclopropylbenzene. This information is intended for preliminary planning and educational purposes only. Researchers, scientists, and drug development professionals must obtain the specific SDS from the manufacturer or supplier for this compound and consult with their institution's Environmental Health and Safety (EHS) department before handling or disposing of this chemical. All laboratory waste must be managed in strict accordance with local, state, and federal regulations.
Immediate Safety and Handling Precautions
When handling this compound, it is crucial to operate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.[1][2][3] In case of accidental exposure, immediate first aid is critical. For skin contact, wash the affected area thoroughly with soap and water.[2] If the chemical enters the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[2] In the event of inhalation, move the individual to fresh air.[2] Seek immediate medical attention if any symptoms of irritation or distress occur.
Required Personal Protective Equipment (PPE) for Disposal
To ensure personal safety during the disposal process, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended.[1]
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of structurally similar compounds, which may provide an estimation for this compound.
| Property | Biphenyl | Cyclopropylbenzene |
| CAS Number | 92-52-4 | 873-49-4 |
| Molecular Formula | C₁₂H₁₀ | C₉H₁₀ |
| Molecular Weight | 154.21 g/mol | 118.18 g/mol |
| Boiling Point | 255 °C (491 °F)[2] | 173.6 °C |
| Melting Point | 69.2 °C (156.6 °F) | -31 °C |
| Flash Point | 113 °C (235 °F) | 43.9 °C (111 °F) |
| Hazards | Skin, eye, and respiratory irritation; aquatic toxicity.[2] | Flammable liquid. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
-
Waste Identification and Collection:
-
Collect all waste containing this compound, including pure chemical, solutions, and contaminated materials (e.g., pipette tips, gloves, and wipes), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound in methanol").
-
Include the approximate concentration and volume of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is under the control of the laboratory.
-
The SAA should be in a secondary containment bin to prevent spills.
-
Store away from incompatible materials, such as strong oxidizing agents.[4]
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
-
Follow your institution's specific procedures for waste pickup.
-
-
Record Keeping:
-
Maintain accurate records of the generation and disposal of all hazardous waste, as required by your institution and regulatory agencies.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Cyclopropylbiphenyl
Disclaimer: This document provides guidance on the safe handling of 3-Cyclopropylbiphenyl based on the hazard profile of the closely related compound, 2-Phenylphenol. A comprehensive, substance-specific risk assessment should be conducted before commencing any work.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Assessment and GHS Classification
Hazard Statements based on 2-Phenylphenol:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H400/H410: Very toxic to aquatic life with long-lasting effects.[1]
GHS Pictograms:
| Pictogram | Hazard Class |
|
| Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant |
|
| Hazardous to the Aquatic Environment |
Personal Protective Equipment (PPE)
A risk assessment is crucial for determining the specific PPE required for any given procedure.[2] The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety goggles or a face shield | Must be worn at all times in the laboratory. Safety goggles should be splash-proof. A face shield is recommended when there is a significant risk of splashes.[3] |
| Skin Protection | Chemical-resistant gloves (Butyl or Viton recommended) | Nitrile gloves may not provide sufficient protection against prolonged or direct contact. Double gloving is a good practice. Regularly inspect gloves for any signs of degradation or puncture.[3] |
| Laboratory coat | A flame-resistant lab coat that fully covers the arms is mandatory. | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[2][4] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan: Safe Handling Protocol
Adherence to a strict protocol is essential to minimize exposure and ensure a safe working environment.
-
Preparation and Engineering Controls:
-
Handling:
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Collect the spilled material and contaminated absorbent in a sealed, labeled container for hazardous waste disposal.[4]
-
Do not allow the chemical to enter drains or waterways.[4]
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused or Waste this compound | Collect in a clearly labeled, sealed, and compatible waste container. Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. |
| Contaminated Labware (glassware, etc.) | Rinse with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste. Decontaminated glassware can then be washed normally. |
| Contaminated PPE (gloves, etc.) | Collect in a designated, sealed waste bag and dispose of as hazardous chemical waste. |
| Empty Containers | Thoroughly rinse the container with a suitable solvent. Collect the rinsate as hazardous waste. The defaced and rinsed container can then be disposed of according to institutional guidelines. |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. cpachem.com [cpachem.com]
- 2. ORTHO-PHENYLPHENOL (OPP, OR 2-PHENYLPHENOL) - Ataman Kimya [atamanchemicals.com]
- 3. nj.gov [nj.gov]
- 4. ICSC 0669 - o-PHENYLPHENOL [chemicalsafety.ilo.org]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. 1,1'-Biphenyl-2-ol(90-43-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. shepherd.edu [shepherd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
